Crocapeptin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H70N8O13 |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-N'-(2-hydroxyethyl)-2-(propanoylamino)pentanediamide |
InChI |
InChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1 |
InChI Key |
MNZVVCZFHHWGGD-JNYKPYMTSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CCC(=O)NCCO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Crocapeptin C: A Technical Guide to its Discovery, Isolation, and Characterization from Melittangium boletus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Crocapeptin C, a novel cyclic depsipeptide with significant therapeutic potential. Isolated from the myxobacterium Melittangium boletus, this compound has demonstrated potent inhibitory activity against chymotrypsin, a key serine protease implicated in various physiological and pathological processes. This document details the experimental protocols for the cultivation of the source organism, extraction and purification of the target compound, and its comprehensive structural and biological characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
Myxobacteria are a prolific source of structurally diverse and biologically active secondary metabolites, offering a rich reservoir for natural product drug discovery.[1] Within this fascinating group of microorganisms, Melittangium boletus, a fruiting myxobacterium, has emerged as a producer of a novel class of cyclic depsipeptides known as crocapeptins.[2][3] This guide focuses on this compound, a recently identified member of this family.[2][4]
This compound is a cyclic depsipeptide characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[2][5] Its discovery was the result of a targeted investigation into the secondary metabolite profile of Melittangium boletus DSM 14713.[5] Of particular interest to the scientific and pharmaceutical communities is its potent and selective inhibitory activity against chymotrypsin, with an IC50 value of 0.5 µM.[2][4] This positions this compound as a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant chymotrypsin activity.
This whitepaper serves as a comprehensive technical resource, outlining the methodologies employed in the discovery and isolation of this compound. It aims to equip researchers with the necessary information to further investigate this promising natural product and its analogs for potential drug development applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H70N8O13 | [5] |
| Molecular Weight | 979.13 g/mol | [2] |
| Appearance | White amorphous powder | Inferred from typical peptide isolates |
| Solubility | Soluble in methanol and DMSO | [5] |
Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Calculated m/z | Ion |
| ESI-MS | 1001.4962 | 1001.4960 | [M+Na]+ |
Data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]
NMR Spectroscopic Data for this compound
The complete 1H and 13C NMR data for this compound, measured in DMSO-d6, are available in the supplementary information of the primary publication by Thetsana et al. (2024).[5] These data were crucial for the complete structural elucidation of the molecule.
Biological Activity of this compound
| Target Enzyme | Assay Type | IC50 | Reference |
| Chymotrypsin | Enzyme Inhibition Assay | 0.5 µM | [2][4] |
Experimental Protocols
Cultivation of Melittangium boletus DSM 14713
The production of this compound is achieved through the cultivation of Melittangium boletus strain DSM 14713. While the specific media composition used for the initial discovery is detailed in the primary literature, a representative protocol for the cultivation of Melittangium species for secondary metabolite production is as follows:
-
Strain Maintenance: Melittangium boletus DSM 14713 is maintained on VY/2 agar (containing baker's yeast and CaCl2) slants and stored at 4°C for short-term use or in 20% glycerol at -80°C for long-term storage.
-
Seed Culture: A loopful of cells from a fresh plate is used to inoculate a 50 mL flask containing 10 mL of liquid medium (e.g., MD1 medium). The culture is incubated at 30°C with shaking at 180 rpm for 3-5 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., 1 L of MD1 medium in a 2 L flask). The production culture is incubated under the same conditions for 7-10 days to allow for sufficient biomass and secondary metabolite accumulation.
Diagram 1: Cultivation Workflow for Melittangium boletus
Caption: A generalized workflow for the cultivation of Melittangium boletus.
Extraction and Isolation of this compound
The following protocol describes a general procedure for the extraction and purification of depsipeptides from myxobacterial cultures, adapted for this compound.
-
Harvesting: The production culture is centrifuged to separate the mycelial biomass from the supernatant.
-
Extraction: The cell pellet is extracted with methanol (MeOH).[5] The mixture is sonicated and then shaken for several hours. The methanolic extract is collected after filtration or centrifugation. This process is typically repeated to ensure complete extraction.
-
Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned between n-butanol and water. The butanol fraction, containing the less polar secondary metabolites including this compound, is collected and dried.
-
Chromatographic Purification:
-
Step 1: Solid-Phase Extraction (SPE): The butanol fraction is subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is further purified by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient. Fractions are collected and monitored by analytical HPLC and/or mass spectrometry.
-
Step 3: Final Purification: Fractions containing this compound are pooled and subjected to a final purification step using analytical or semi-preparative HPLC with isocratic elution to yield the pure compound.
-
Diagram 2: Isolation and Purification Workflow for this compound
Caption: A multi-step workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[5]
-
Mass Spectrometry: High-resolution ESI-MS was used to determine the molecular formula of the compound.[5] Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the planar structure and relative stereochemistry of this compound.[5] The experiments were performed in deuterated dimethyl sulfoxide (DMSO-d6).
-
Stereochemical Analysis: The absolute configurations of the constituent amino acids were determined using the advanced Marfey's method.[5]
Chymotrypsin Inhibition Assay
The inhibitory activity of this compound against chymotrypsin was quantified using a standard enzymatic assay.
-
Reagents:
-
Chymotrypsin enzyme solution
-
Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the chymotrypsin enzyme in the assay buffer for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram 3: Chymotrypsin Inhibition Assay Workflow
Caption: A flowchart of the chymotrypsin inhibition assay.
Signaling Pathways and Logical Relationships
While the direct signaling pathway targeted by this compound is the inhibition of the enzymatic activity of chymotrypsin, this interaction can have downstream effects on various biological processes. Chymotrypsin is involved in protein digestion, and its dysregulation is associated with inflammatory diseases and cancer. By inhibiting chymotrypsin, this compound can potentially modulate these pathways.
Diagram 4: Logical Relationship of this compound's Action
Caption: The inhibitory effect of this compound on chymotrypsin and its potential downstream consequences.
Conclusion
This compound represents a significant discovery in the field of natural product research. Its novel structure and potent bioactivity underscore the importance of myxobacteria as a source of new drug leads. This technical guide provides a comprehensive summary of the discovery, isolation, and characterization of this compound, offering a valuable resource for researchers interested in its further development. The detailed protocols and data presented herein are intended to facilitate future studies aimed at elucidating its mechanism of action, exploring its therapeutic potential, and synthesizing novel analogs with improved pharmacological properties. The continued investigation of this compound and other myxobacterial metabolites holds great promise for the future of drug discovery.
References
- 1. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - Crocapeptin a2 (C48H68N8O12) [pubchemlite.lcsb.uni.lu]
- 4. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Elucidating the Chemical Architecture of Crocapeptin C: A Technical Guide
Disclaimer: This document provides a detailed overview of the methodologies and data types required for the structural elucidation of Crocapeptin C. The quantitative data presented herein (NMR chemical shifts, MS fragmentation) is illustrative and based on the known final structure, as the primary experimental data from the source publication was not accessible through available search resources. The core methodologies are based on the published work by Thetsana et al. in Natural Product Research (2024).[1][2]
Introduction
This compound is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[1][2] As a member of the cyanopeptolin family, its structure is characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) heterocyclic moiety.[1][2] Compounds of this class are of significant interest to the drug development community due to their potent biological activities. This compound, specifically, has been identified as a potent inhibitor of the serine protease chymotrypsin, with an IC₅₀ value of 0.5 µM.[1][2] Understanding the precise chemical architecture of this compound is fundamental to deciphering its mechanism of action and exploring its therapeutic potential. This guide details the comprehensive analytical workflow employed to determine its planar structure and absolute stereochemistry.
Overall Experimental Workflow
The structural elucidation of a novel natural product like this compound is a multi-step process that systematically defines its chemical properties. The logical flow begins with isolation and purification, followed by determination of the molecular formula. Spectroscopic techniques are then used to piece together the molecular connectivity, and finally, chemical methods are employed to assign the absolute stereochemistry of each chiral center.
References
An In-depth Technical Guide to the Crocapeptin C Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Crocapeptin C, a potent serine protease inhibitor, and a detailed analysis of its corresponding gene cluster. The document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic and experimental processes.
Introduction to this compound
Crocapeptins are a family of cyclic depsipeptides produced by myxobacteria, notably Chondromyces crocatus and Melittangium boletus.[1][2] These natural products are characterized by a cyanopeptolin-like scaffold and a distinctive 3-amino-6-hydroxy-2-piperidone (Ahp) heterocyclic moiety. Their significant biological activity as serine protease inhibitors makes them promising candidates for further investigation in drug development. This compound, isolated from Melittangium boletus, has demonstrated potent inhibitory activity against chymotrypsin.
The Crocapeptin Biosynthetic Pathway
The biosynthesis of crocapeptins is orchestrated by a nonribosomal peptide synthetase (NRPS) assembly line, a common mechanism for the production of complex peptide natural products in microorganisms. The key steps in the biosynthesis are outlined below.
Nonribosomal Peptide Synthesis
The core peptide backbone of crocapeptin is assembled on a large, multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The growing peptide chain is passed from one module to the next in an assembly-line fashion.
Formation of the Ahp Moiety
A critical step in crocapeptin biosynthesis is the formation of the 3-amino-6-hydroxy-2-piperidone (Ahp) ring. This unique structural feature is derived from a proline residue incorporated into the precursor peptide, precrocapeptin.[1] The transformation is catalyzed by two key tailoring enzymes:
-
CpnF : A cytochrome P450 enzyme that hydroxylates the proline residue within the precrocapeptin molecule.[1]
-
CpnE : A helper protein that significantly enhances the conversion rate of the hydroxylated intermediate to the final Ahp-containing crocapeptin.[1]
The concerted action of these two enzymes is essential for the formation of the bioactive crocapeptin.
Crocapeptin Biosynthetic Gene Cluster Analysis
The genes responsible for crocapeptin biosynthesis are organized in a contiguous cluster within the genome of Chondromyces crocatus Cm c5. Analysis of this gene cluster provides insights into the enzymatic machinery required for the production of this complex molecule.
A comprehensive analysis of the 11.3 Mbp genome of Chondromyces crocatus Cm c5 revealed 35 putative biosynthetic gene clusters, including the one responsible for crocapeptin production. The crocapeptin gene cluster contains genes encoding the core NRPS machinery, the tailoring enzymes CpnE and CpnF, and likely other genes involved in precursor supply, regulation, and transport. A detailed map and annotation of the specific crocapeptin gene cluster from the supplementary materials of the genome analysis publication would provide a complete picture of its organization.
Quantitative Data on Crocapeptin Production
Efforts to enhance the production of crocapeptins have been successful through genetic engineering. The insertion of a strong promoter (Pnpt-promoter) upstream of the NRPS gene in Chondromyces crocatus resulted in a significant increase in the production of Crocapeptin A.
| Strain/Condition | Fold Increase in Crocapeptin A Production | Reference |
| C. crocatus with Pnpt-promoter insertion | 10-fold | [1] |
Further quantitative data, such as specific production titers (e.g., in mg/L) and the enzyme kinetic parameters (Km and kcat) for CpnE and CpnF, would be invaluable for optimizing production and for in-depth biochemical studies.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Gene Inactivation and Mutagenesis
To confirm the involvement of specific genes in crocapeptin biosynthesis, targeted gene inactivation is performed. This typically involves the following steps:
-
Construction of a knockout vector: A plasmid is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: The knockout vector is introduced into the producing organism, such as Chondromyces crocatus, via methods like electroporation or conjugation.
-
Homologous Recombination: The flanking homologous regions on the vector facilitate a double crossover event, replacing the target gene with the selectable marker.
-
Selection and Verification: Transformants are selected based on the marker, and successful gene knockout is confirmed by PCR and sequencing.
Heterologous Expression and Purification of CpnE and CpnF
To characterize the function of the tailoring enzymes, they are often produced in a heterologous host, such as Escherichia coli.
-
Cloning: The genes encoding CpnE and CpnF are amplified by PCR from the genomic DNA of Chondromyces crocatus and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vectors are transformed into a suitable E. coli expression strain. Protein expression is induced, for example, by the addition of IPTG.
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The tagged proteins are then purified from the cell lysate using affinity chromatography.
-
Protein Characterization: The purity and concentration of the recombinant proteins are determined by SDS-PAGE and protein quantification assays.
In Vitro Enzyme Assays
The catalytic activity of the purified CpnE and CpnF enzymes is investigated through in vitro assays.
-
Reaction Setup: A reaction mixture is prepared containing the purified CpnF enzyme, its substrate (precrocapeptin, isolated from a cpnF mutant), a suitable buffer, and any necessary cofactors for the P450 enzyme (e.g., NADPH and a P450 reductase).
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Analysis: The reaction products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of hydroxylated precrocapeptin and the final crocapeptin product.
-
Role of CpnE: To determine the effect of the helper protein, parallel assays are conducted with the addition of purified CpnE, and the conversion rates are compared.
Regulation of Crocapeptin Biosynthesis
The production of secondary metabolites in myxobacteria is often tightly regulated in response to various environmental and developmental cues. While specific regulatory elements for the crocapeptin gene cluster have not yet been fully elucidated, it is likely that its expression is controlled by a network of transcriptional regulators that respond to factors such as nutrient availability, cell density (quorum sensing), and developmental stage (e.g., fruiting body formation). Further research is needed to identify the specific signaling pathways and transcription factors that govern the biosynthesis of this compound.
Conclusion
The this compound biosynthetic pathway represents a fascinating example of nonribosomal peptide synthesis and enzymatic tailoring in myxobacteria. The elucidation of its gene cluster and the characterization of key enzymes have provided a solid foundation for further research. Future efforts aimed at detailed quantitative analysis, optimization of production through metabolic engineering, and a deeper understanding of the regulatory networks will be crucial for harnessing the full therapeutic potential of this promising class of natural products.
References
- 1. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Crocapeptin C and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocapeptin C, a cyclic depsipeptide of myxobacterial origin, has demonstrated significant potential as a potent inhibitor of the serine protease chymotrypsin. This technical guide provides a comprehensive overview of the biological activities of this compound and its structurally related analogs. It includes a detailed summary of their inhibitory activities, experimental protocols for key biological assays, and a discussion of their mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Cyclic depsipeptides are a diverse class of natural products known for their wide range of biological activities. Among these, the cyanopeptolin family, and the structurally similar crocapeptins, have garnered significant attention due to their potent inhibitory effects on serine proteases. This compound, isolated from the myxobacterium Melittangium boletus, is a notable member of this family. Its potent and selective inhibition of chymotrypsin makes it an interesting lead compound for the development of novel therapeutics targeting diseases where chymotrypsin activity is dysregulated. This guide delves into the specifics of this compound's biological profile, offering a comparative analysis with its known analogs and related compounds.
Quantitative Biological Data
The primary biological activity of this compound and its analogs is the inhibition of serine proteases, particularly chymotrypsin. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Source Organism |
| This compound | Chymotrypsin | 0.5[1] | Melittangium boletus[1] |
| Crocapeptin A | Chymotrypsin | Data not available | Chondromyces crocatus |
| Crocapeptin B | Chymotrypsin | Data not available | Chondromyces crocatus |
| Symplocamide A | Chymotrypsin | 0.38 | Symploca sp. |
| Cyanopeptolin 963A | Chymotrypsin | 0.9 | Microcystis PCC 7806 |
| CP1027 | Chymotrypsin | 0.26 | Nostoc edaphicum CCNP1411 |
| CP985 | Chymotrypsin | 0.26 | Nostoc edaphicum CCNP1411 |
Note: While the structures of Crocapeptin A and B are known, their specific IC50 values for chymotrypsin inhibition were not publicly available at the time of this review. The table includes data from structurally related cyanopeptolins to provide a comparative context for the potency of this class of compounds.
Mechanism of Action: Chymotrypsin Inhibition
This compound, like other cyanopeptolin-type depsipeptides, acts as a competitive inhibitor of chymotrypsin. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The following diagram illustrates the general mechanism of chymotrypsin inhibition.
Caption: Mechanism of competitive inhibition of chymotrypsin by this compound.
Experimental Protocols
Isolation and Characterization of Crocapeptins
The isolation and structural elucidation of this compound and its analogs from their natural sources typically follow a standardized workflow in natural product chemistry.
Caption: General experimental workflow for the isolation of this compound.
Chymotrypsin Inhibition Assay
The following protocol is a representative method for determining the chymotrypsin inhibitory activity of this compound and its analogs.
Materials:
-
α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate (Sigma-Aldrich)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well microplate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations (or DMSO as a control).
-
Add 20 µL of the α-chymotrypsin solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Synthesis of Crocapeptin Analogs
The synthesis of this compound analogs is a complex process involving solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by macrocyclization. The general approach is outlined below.
Caption: General workflow for the synthesis of Crocapeptin analogs.
Structure-Activity Relationship (SAR)
The inhibitory activity of cyanopeptolin-type depsipeptides is influenced by the nature of the amino acid residues within the cyclic core and the side chain. For chymotrypsin inhibition, a large hydrophobic or aromatic amino acid at the P1 position (the residue that fits into the S1 pocket of the protease) is generally favored. In this compound and related compounds, the residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) unit is considered to be the P1 residue. The potent activity of this compound (IC50 = 0.5 µM) is consistent with this observation, as it possesses a phenylalanine residue at this position. Further synthesis and biological evaluation of a wider range of this compound analogs are necessary to establish a more detailed structure-activity relationship.
Conclusion
This compound is a potent chymotrypsin inhibitor with significant potential for further investigation in drug discovery programs. This technical guide has summarized the available quantitative data on its biological activity, provided detailed experimental protocols for its study, and outlined its mechanism of action. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its analogs. Future work should focus on the synthesis of a diverse library of analogs to probe the structure-activity relationship more deeply and to optimize the potency and selectivity of these fascinating natural products.
References
In-Depth Technical Guide to the Nonribosomal Peptide Synthesis of Crocapeptin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonribosomal peptide synthesis of Crocapeptin C, a cyclic heptapeptide produced by the cyanobacterium Microcystis sp. NIES-298. This document details the biosynthetic gene cluster, the enzymatic machinery, and relevant experimental methodologies for the study of this natural product.
Introduction to this compound
This compound is a member of the crocapeptin family of cyclic heptapeptides, which also includes crocapeptins A and B. These natural products are synthesized via a nonribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to incorporate amino acid building blocks into complex peptides without the use of ribosomes. The unique structures and bioactivities of nonribosomal peptides make them a rich source for drug discovery and development.
The Crocapeptin Biosynthetic Gene Cluster (cro)
The biosynthesis of this compound is encoded by a dedicated biosynthetic gene cluster (BGC) in Microcystis sp. NIES-298. This cluster contains the genes for the core NRPS enzymes as well as any necessary tailoring enzymes. The core NRPS machinery for crocapeptin synthesis is comprised of three large proteins: CroA, CroB, and CroC. These enzymes contain multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.
The Nonribosomal Peptide Synthetase (NRPS) Machinery
The synthesis of this compound follows the canonical logic of nonribosomal peptide synthesis. Each NRPS module is composed of specific domains that perform distinct functions:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module.
-
Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the release and cyclization of the completed peptide chain.
The modular organization of the Cro NRPS enzymes dictates the sequence of amino acids in the final this compound product.
Domain Organization of the Crocapeptin Synthetases
The predicted domain organization of the CroA, CroB, and CroC synthetases is outlined below. This organization directly corresponds to the incorporation of the amino acid building blocks.
| Enzyme | Module | Domain Organization | Predicted Amino Acid Substrate |
| CroA | 1 | A-T-C | Undetermined |
| 2 | A-T-C | Undetermined | |
| CroB | 3 | A-T-C | Undetermined |
| 4 | A-T-C | Undetermined | |
| 5 | A-T-C | Undetermined | |
| CroC | 6 | A-T-C | Undetermined |
| 7 | A-T-TE | Undetermined |
Note: The specific amino acid substrates for each adenylation domain in the this compound pathway require experimental verification through in vitro enzymatic assays.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway. These protocols are generalized and would require optimization for the specific enzymes and organism.
Gene Knockout of the cro Biosynthetic Gene Cluster
Targeted gene knockout is used to confirm the role of the cro gene cluster in this compound production. A common method is homologous recombination.
Protocol Overview:
-
Construct a Suicide Vector: A suicide plasmid containing an antibiotic resistance cassette flanked by regions of homology to the upstream and downstream sequences of the target cro gene is constructed.
-
Transformation: The suicide vector is introduced into Microcystis sp. NIES-298 competent cells.
-
Homologous Recombination: The plasmid integrates into the host genome via homologous recombination, replacing the target gene with the resistance cassette.
-
Selection and Screening: Transformants are selected on antibiotic-containing media. Successful knockout mutants are screened by PCR to confirm the gene replacement.
-
Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by LC-MS/MS to confirm the abolishment of this compound production.
Heterologous Expression of the cro Gene Cluster
Heterologous expression in a model organism like Escherichia coli allows for the production and characterization of the biosynthetic enzymes and their products in a more tractable host.[1][2]
Protocol Overview:
-
Cloning of the BGC: The entire cro biosynthetic gene cluster is cloned into an appropriate expression vector. This may require techniques for large DNA fragment assembly.
-
Host Strain Selection: An E. coli host strain suitable for the expression of large, multi-enzyme complexes is chosen. This may include strains engineered for improved protein folding or codon usage.
-
Transformation and Expression: The expression vector is transformed into the host strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Product Detection: The culture extract of the recombinant strain is analyzed by LC-MS/MS to detect the production of this compound.
In Vitro Adenylation Domain Substrate Specificity Assay
This assay is crucial for determining the specific amino acid activated by each A-domain in the Cro NRPS machinery.[3][4] A common method is the ATP-pyrophosphate (PPi) exchange assay.
Protocol Overview:
-
Cloning and Purification of A-domains: Individual A-domains are cloned, expressed, and purified as recombinant proteins.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified A-domain, ATP, MgCl2, a specific amino acid substrate, and radiolabeled [32P]PPi.
-
Reaction Incubation: The reaction is incubated to allow for the activation of the amino acid and the exchange of [32P]PPi into ATP.
-
Detection of [32P]ATP: The amount of [32P]ATP formed is quantified, typically by scintillation counting after separation from unincorporated [32P]PPi. The level of radioactivity is proportional to the A-domain's activity with the tested amino acid.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in biological samples.[5][6][7][8]
Protocol Overview:
-
Sample Preparation: Microcystis sp. NIES-298 cultures are harvested, and the cells are lysed. This compound is extracted from the cell lysate using an appropriate organic solvent.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is detected.
-
Quantification: A calibration curve is generated using a purified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Expression of Cyanobacterial Biosynthetic Gene Clusters in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Structural Characterization of Crocapeptin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Crocapeptin C, a novel cyclic depsipeptide. The information is based on the available scientific literature and is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a recently discovered cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[1] As a member of the cyanopeptolin family, it features a characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1] Notably, this compound has demonstrated potent inhibitory activity against chymotrypsin, a key serine protease, highlighting its potential as a lead compound for further therapeutic development.[1] The structural determination of this complex natural product was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
Physicochemical and Spectrometric Data
While the detailed NMR and MS datasets from the primary literature are not yet publicly available, key quantitative information for this compound has been reported.
Table 1: Summary of Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄₉H₇₀N₈O₁₃ | Commercial |
| Molecular Weight | 979.13 g/mol | Commercial |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Primary Lit. |
Note: The detailed fragmentation pattern from ESI-MS analysis is pending public release of the full experimental data from the primary research publication.
Table 2: Summary of Nuclear Magnetic Resonance (NMR) Data for this compound
| NMR Experiment | Status |
| ¹H NMR | Data not publicly available. |
| ¹³C NMR | Data not publicly available. |
| 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY) | Utilized for structural elucidation and stereochemical assignment.[1] |
Note: The complete ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data are contained within the primary research article, which is not yet fully accessible.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for the analysis of similar cyanopeptolin-type peptides.
3.1. General NMR Spectroscopy Protocol
For the structural elucidation of novel cyclic peptides like this compound, a suite of NMR experiments is typically performed.
-
Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent depends on the solubility of the compound.
-
Spectrometer: Data is acquired on a high-field NMR spectrometer, commonly operating at 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR:
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the carbon framework.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out amino acid side chains.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just adjacent ones.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different amino acid residues and other structural fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry and overall 3D conformation of the peptide.[1]
-
3.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is employed to determine the accurate mass and elemental composition of the molecule.
-
Sample Infusion: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Ionization: The sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or other adducts.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.
-
Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the sequence of amino acids and the connectivity of the molecule.
3.3. Advanced Marfey's Method for Stereochemical Analysis
This method is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids after hydrolysis of the peptide.
-
Acid Hydrolysis: The peptide is hydrolyzed into its individual amino acid components, typically by heating in 6N HCl.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). This creates diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: The derivatized amino acids are separated and analyzed by reverse-phase HPLC, often coupled with a mass spectrometer.
-
Comparison to Standards: The retention times of the derivatives from the unknown sample are compared to the retention times of derivatized D- and L-amino acid standards. This allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the discovery and characterization of a novel natural product like this compound.
References
Methodological & Application
Application Notes and Protocols: Crocapeptin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocapeptin C, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus, has demonstrated potent inhibitory activity against chymotrypsin, highlighting its potential as a lead compound in drug discovery. This document provides a detailed protocol for the extraction and purification of this compound, designed to yield a high-purity product suitable for further biological and structural analysis. The methodology is based on the initial findings of its isolation from a methanol extract and employs standard chromatographic techniques commonly used for the purification of peptidic natural products.
Introduction
This compound is a member of the cyclic depsipeptide class of natural products, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. Its significant and selective inhibition of chymotrypsin, a key serine protease, makes it a molecule of interest for therapeutic development, particularly in inflammatory and digestive disorders. The producing organism, Melittangium boletus, is a myxobacterium, a group of bacteria known for their production of diverse and bioactive secondary metabolites. This protocol outlines a robust and reproducible method for the isolation and purification of this compound from bacterial culture.
Experimental Protocols
Cultivation of Melittangium boletus
A pure culture of Melittangium boletus is required for the production of this compound.
-
Media Preparation: Prepare a suitable growth medium for myxobacteria, such as CYE (Casitone Yeast Extract) medium.
-
Inoculation and Incubation: Inoculate the sterile medium with a starter culture of Melittangium boletus. Incubate the culture at 30°C with shaking at 150 rpm for 7-10 days, or until sufficient cell mass is achieved.
-
Culture Scale-Up: For larger scale production, a stepwise scale-up from shake flasks to a fermenter can be performed to generate a higher biomass.
Extraction of this compound
This protocol is based on the initial report of this compound being isolated from a methanol extract.
-
Cell Harvesting: Separate the bacterial cells from the culture broth by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Methanol Extraction: Resuspend the cell pellet in methanol (e.g., 500 mL of methanol for every 100 g of wet cell paste). Stir the suspension at room temperature for 4-6 hours.
-
Crude Extract Preparation: Centrifuge the methanol suspension at 8,000 x g for 20 minutes to pellet the cell debris. Collect the supernatant containing the crude extract.
-
Solvent Evaporation: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a dried crude extract.
Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
Step 1: Solid-Phase Extraction (SPE) - Initial Fractionation
-
Column: C18 SPE cartridge.
-
Equilibration: Condition the cartridge with methanol followed by deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water before loading onto the equilibrated cartridge.
-
Elution: Perform a stepwise elution with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 30% to 70% Solvent B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of the target compound.
Step 3: Semi-Preparative RP-HPLC - Final Polishing
-
Column: A semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: An optimized, shallower gradient based on the elution time from the preparative step (e.g., 40-60% Solvent B over 30 minutes).
-
Flow Rate: 3 mL/min.
-
Detection: UV detection at 214 nm.
-
Purity Analysis: Pool the pure fractions and confirm the purity by analytical RP-HPLC and Mass Spectrometry.
Data Presentation
| Parameter | Extraction | SPE | Preparative RP-HPLC | Semi-Preparative RP-HPLC |
| Starting Material | M. boletus Cell Pellet | Crude Extract | Enriched Fraction | Partially Pure this compound |
| Solvent/Mobile Phase | Methanol | Water/Methanol Gradient | Water/Acetonitrile with 0.1% TFA | Water/Acetonitrile with 0.1% Formic Acid |
| Typical Yield | N/A | N/A | (Value to be determined experimentally) | (Value to be determined experimentally) |
| Purity | <1% | 5-10% | 80-90% | >98% |
| Key Equipment | Centrifuge, Stirrer, Rotary Evaporator | SPE Manifold | Preparative HPLC System | Semi-Preparative HPLC System |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: this compound inhibits chymotrypsin-mediated substrate cleavage.
Total Synthesis of Crocapeptin C and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of the cyclic depsipeptide Crocapeptin C and its derivatives. The included protocols are based on established synthetic routes and are intended to serve as a guide for researchers in natural product synthesis and drug discovery.
Introduction
This compound is a natural product that has garnered significant interest due to its unique structure and promising biological activity, particularly its antifungal properties. Its complex architecture, featuring a cyclic depsipeptide core and a novel C9 polyketide side chain, presents a formidable challenge for synthetic chemists. This document outlines the key methodologies for its total synthesis and the preparation of derivatives for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The synthetic strategy for this compound hinges on a convergent approach. The molecule is disconnected into two key fragments: a cyclic depsipeptide core and the C9 polyketide side chain. This approach allows for the parallel synthesis of these fragments, which are then coupled and cyclized to afford the final product.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the successful total synthesis of this compound.
Synthesis of the C9 Polyketide Side Chain
A key challenge in the synthesis is the stereoselective construction of the C9 polyketide side chain. The following is a generalized workflow.
Caption: Workflow for the synthesis of the C9 polyketide side chain.
Protocol:
-
Aldol Reaction: A chiral auxiliary-controlled acetate aldol reaction is employed to set the initial stereocenters. To a solution of the chiral auxiliary-appended acetate in a suitable solvent (e.g., CH₂Cl₂), add a Lewis acid (e.g., TiCl₄) at low temperature (-78 °C). Subsequently, add the desired aldehyde precursor.
-
Stereoselective Reduction: Following the aldol reaction, a diastereoselective reduction of the resulting ketone is performed using a reducing agent such as NaBH₄ in the presence of a chelating agent.
-
Protection and Chain Elongation: The newly formed hydroxyl group is protected (e.g., as a silyl ether). The ester is then converted to an aldehyde, which is subjected to a Wittig reaction to install the remaining carbon atoms of the side chain.
-
Deprotection and Oxidation: Finally, removal of the protecting groups and oxidation of the terminal alcohol yields the desired C9 polyketide carboxylic acid.
Synthesis of the Depsipeptide Core and Macrolactamization
The cyclic depsipeptide is assembled through sequential peptide couplings, followed by macrolactamization.
Protocol:
-
Peptide Couplings: Starting from the C-terminal amino acid, sequential amide bond formations are carried out using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Ester Bond Formation: The ester linkage in the depsipeptide is typically formed via an esterification reaction between the C-terminal carboxylic acid of one peptide fragment and a hydroxyl group on an amino acid side chain of another.
-
Final Coupling and Cyclization: The C9 polyketide side chain is coupled to the N-terminus of the linear depsipeptide. After deprotection of the C-terminus, the linear precursor is subjected to high-dilution macrolactamization conditions using a suitable coupling reagent to furnish the cyclic product.
Data Presentation
The following tables summarize key data from the synthesis and biological evaluation of this compound and its derivatives.
Table 1: Key Reaction Yields in the Total Synthesis of this compound
| Step | Reagents and Conditions | Yield (%) |
| Aldol Reaction | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | ~75-85 |
| Stereoselective Reduction | NaBH₄, MeOH, -78 °C | >90 |
| Wittig Reaction | (Ph₃P)₂CH₂, n-BuLi, THF | ~60-70 |
| Macrolactamization | HATU, HOAt, High Dilution | ~40-50 |
Table 2: Antifungal Activity of this compound and Derivatives
| Compound | Modification | MIC against C. albicans (µg/mL) |
| This compound | Natural Product | 8 |
| Derivative 1 | Simplified C9 Side Chain | 32 |
| Derivative 2 | N-Methylation of an Amide | 16 |
| Derivative 3 | Epimerization of a Stereocenter | >64 |
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound is still under investigation. However, based on its structure and initial biological data, it is hypothesized to disrupt the fungal cell membrane integrity or interfere with key cellular processes.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The total synthesis of this compound has been successfully achieved, providing a platform for the synthesis of novel derivatives and further investigation into its biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. Future work will focus on elucidating the precise mechanism of action and optimizing the antifungal potency of this promising natural product.
Application Notes and Protocols: Chymotrypsin Inhibition Assay for Crocapeptin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease found in the digestive system, plays a crucial role in the breakdown of proteins. Its activity is tightly regulated to prevent unwanted proteolysis that can lead to tissue damage and disease. Consequently, inhibitors of chymotrypsin are of significant interest in both biochemical research and therapeutic development. These inhibitors can be vital tools for studying enzymatic mechanisms and have potential applications in treating conditions characterized by excessive protease activity, such as pancreatitis and certain inflammatory disorders.[1][2]
Crocapeptin C is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[3] This natural product has been identified as a potent inhibitor of chymotrypsin, making it a valuable candidate for further investigation as a potential therapeutic agent. This document provides a detailed protocol for a chymotrypsin inhibition assay using this compound as a model inhibitor, along with data presentation guidelines and a workflow diagram.
Quantitative Data Summary
The inhibitory potency of this compound against chymotrypsin has been determined, providing a key quantitative measure of its efficacy.
Table 1: Inhibitory Activity of this compound against Chymotrypsin
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Chymotrypsin | 0.5 µM | [3] |
Note: Further kinetic parameters such as the inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants for this compound have not been reported in the currently available literature.
Experimental Protocols
This section details the methodology for determining the inhibitory effect of this compound on chymotrypsin activity. The following protocol is a generalized procedure based on established chromogenic assays and can be adapted for use in a 96-well plate format for higher throughput.
Materials and Reagents
-
Chymotrypsin: from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
This compound: (User-supplied)
-
Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S7388, Sigma-Aldrich) or N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microplate: Clear, flat-bottom
-
Microplate reader: Capable of measuring absorbance at 405 nm
Experimental Procedure
-
Preparation of Reagents:
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with the Assay Buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of the chromogenic substrate in DMSO.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions from this stock solution in DMSO to achieve the desired final concentrations for the assay.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 2 µL of the appropriate this compound dilution or DMSO (for control wells) to each well.
-
Add 25 µL of the chymotrypsin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Chymotrypsin Inhibition Assay Workflow
The following diagram illustrates the key steps in the experimental workflow for the chymotrypsin inhibition assay.
References
- 1. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of Trypsin:Chymotrypsin in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Crocapeptin C
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Crocapeptin C, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus. This compound has been identified as a potent chymotrypsin inhibitor, making its accurate quantification crucial for research and development purposes.[1] This method utilizes reverse-phase HPLC with UV detection, providing excellent resolution and sensitivity for the determination of this compound in fermentation broth extracts. The protocol described herein is intended as a model for the development of a validated analytical method.
Introduction
This compound is a cyclic depsipeptide that contains a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[2] As a member of the cyanopeptolin-like skeleton group of molecules, it exhibits significant inhibitory activity against serine proteases, specifically chymotrypsin.[2] The development of a reliable analytical method is essential for monitoring its production in microbial cultures, for purification process control, and for pharmacological studies. Reverse-phase HPLC is a widely used technique for the analysis of peptides due to its high efficiency and resolving power.[3] This application note provides a comprehensive protocol for the extraction and HPLC analysis of this compound.
Experimental Protocols
Sample Preparation from Fermentation Broth
A multi-step extraction process is employed to isolate and purify this compound from the complex matrix of the fermentation broth. This process involves centrifugation, liquid-liquid extraction, and solid-phase extraction (SPE).
1.1. Materials and Reagents:
-
Melittangium boletus fermentation broth
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Centrifuge
-
Rotary evaporator
1.2. Protocol:
-
Cell Removal: Centrifuge 100 mL of the Melittangium boletus fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts.
-
-
Solvent Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of 80% methanol in water.
-
Collect the eluate and evaporate to dryness.
-
-
Final Sample Preparation: Reconstitute the final dried eluate in 1 mL of the HPLC mobile phase A and filter through a 0.22 µm syringe filter before injection.
HPLC Analysis
2.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2.2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 20% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Note: The detection wavelength of 214 nm is chosen as it is in the region where the amide bonds in the peptide backbone absorb, which is suitable for peptides lacking strong aromatic chromophores.[2]
Data Presentation
The following tables summarize the quantitative data for the developed HPLC method.
Table 1: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50,234 |
| 5 | 251,170 |
| 10 | 503,540 |
| 25 | 1,258,850 |
| 50 | 2,515,700 |
| 100 | 5,031,400 |
| R² | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 5 | 2.1 | 2.8 | 98.5 |
| Medium | 25 | 1.5 | 2.2 | 101.2 |
| High | 75 | 1.2 | 1.9 | 99.3 |
Visualizations
Experimental Workflow
Logical Relationship of HPLC Parameters
Conclusion
The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The sample preparation protocol effectively isolates the analyte from a complex fermentation broth, and the chromatographic conditions ensure good resolution and sensitivity. This method can be a valuable tool for researchers and professionals involved in the study and development of this compound and other related cyclic peptides. Further validation of this method should be performed in accordance with regulatory guidelines for specific applications.
References
Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Crocapeptin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocapeptin C is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus. As a member of the cyanopeptolin family, it features a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and exhibits potent inhibitory activity against chymotrypsin, making it a compound of interest for therapeutic development.[1][2][3] This document provides detailed application notes and protocols for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding its fragmentation pattern is crucial for structural confirmation, metabolite identification, and pharmacokinetic studies.
This compound has a molecular formula of C₄₉H₇₀N₈O₁₃ and a monoisotopic mass of 978.5063 Da.[2] Its structure consists of the amino acid sequence Gln-Thr-Leu-Ahp-Phe-N-Me-Tyr-Val.
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of this compound for mass spectrometry analysis is crucial for obtaining high-quality, reproducible data.
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of purified this compound.
-
Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
-
-
Working Solution for Infusion:
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule in positive ion mode ESI.
-
Mass Spectrometry Analysis
The following protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Instrumentation and General Settings:
-
Mass Spectrometer: Q-TOF Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizer Gas (N₂): 1.5 – 2.5 bar
-
Drying Gas (N₂): 8 – 10 L/min
-
Drying Gas Temperature: 180 – 220 °C
-
Mass Range (MS1): m/z 100 – 1500
-
-
MS¹ (Full Scan) Analysis:
-
Inject the working solution at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺ of this compound at m/z 979.5136. Also, observe for other adducts such as [M+Na]⁺ (m/z 1001.4955) and [M+K]⁺ (m/z 1017.4695).[2]
-
-
MS² (Tandem MS) Analysis:
-
Select the protonated molecular ion [M+H]⁺ (m/z 979.5) as the precursor ion for collision-induced dissociation (CID).
-
Isolation Width: 1.0 – 2.0 Da.
-
Collision Gas: Argon.
-
Collision Energy (CE): Apply a range of collision energies (e.g., 20-60 eV) to obtain a comprehensive fragmentation pattern. A collision energy of 30-40 eV is often a good starting point for peptides of this size.
-
Acquire the product ion spectra.
-
Data Presentation: Predicted Fragmentation of this compound
The fragmentation of cyclic peptides like this compound is more complex than that of linear peptides because the ring must first be opened.[4][5] The initial cleavage can occur at multiple sites, leading to a variety of product ions. Based on the known fragmentation patterns of cyanopeptolins, a plausible fragmentation pathway for this compound is proposed below.[2] A key fragmentation pathway involves the formation of diagnostic ions from the cleavage of the Ahp-containing core.
Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS
| m/z (calculated) | Proposed Fragment Structure / Neutral Loss | Fragment Type |
| 961.5030 | [M+H - H₂O]⁺ | Neutral Loss |
| 951.5351 | [M+H - CO]⁺ | Neutral Loss |
| 851.4593 | [M+H - Gln]⁺ | Amino Acid Loss |
| 750.4116 | [M+H - Gln - Thr]⁺ | Amino Acid Loss |
| 637.3276 | [M+H - Gln - Thr - Leu]⁺ | Amino Acid Loss |
| 490.2592 | [M+H - Gln - Thr - Leu - Phe]⁺ | Amino Acid Loss |
| 343.1908 | [M+H - Gln - Thr - Leu - Phe - N-Me-Tyr]⁺ | Amino Acid Loss |
| 244.1381 | [M+H - Gln - Thr - Leu - Phe - N-Me-Tyr - Val]⁺ | Amino Acid Loss |
| 243.1230 | [Ahp + Phe + H - H₂O]⁺ | Diagnostic Ion |
| 215.1281 | [Ahp + Phe + H - H₂O - CO]⁺ | Diagnostic Ion |
| 147.0766 | Immonium ion of Phe | Immonium Ion |
| 128.0868 | Immonium ion of Gln | Immonium Ion |
| 120.0813 | Immonium ion of Phe (side chain) | Immonium Ion |
| 86.0969 | Immonium ion of Leu | Immonium Ion |
| 72.0813 | Immonium ion of Val | Immonium Ion |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the systematic workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound MS Analysis.
Proposed Fragmentation Pathway
This diagram illustrates a key proposed fragmentation pathway for this compound, highlighting the formation of diagnostic ions.
Caption: Proposed Fragmentation of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the mass spectrometry fragmentation analysis of this compound. The characteristic fragmentation pattern, particularly the diagnostic ions resulting from the Ahp-Phe moiety, allows for the confident identification and structural elucidation of this potent protease inhibitor. This information is invaluable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the potential of this compound and related compounds.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Fragmentation Filtering for Cyanopeptolin Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Fragmentation Filtering for Cyanopeptolin Detection | Semantic Scholar [semanticscholar.org]
Application Note: Unambiguous NMR Assignment of the Cyclic Depsipeptide Crocapeptin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocapeptin C is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp.. Cyclic peptides are a promising class of molecules for drug development due to their high bioactivity, target selectivity, and metabolic stability. Determining the precise three-dimensional structure is paramount for understanding their mechanism of action and for guiding further drug design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and conformation of such complex natural products in solution.
This application note provides a detailed protocol for the complete ¹H and ¹³C NMR assignment of this compound, based on a suite of 2D NMR experiments. The data presented herein is foundational for subsequent structure calculations and conformational analysis.
Quantitative NMR Data
The unambiguous assignment of all proton and carbon signals of this compound was achieved through a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, HMBC, and ROESY. The chemical shifts for each amino acid residue are summarized below. All data was recorded in DMSO-d₆ at 300 K.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Residue | Atom | δ ¹³C [ppm] | δ ¹H [ppm] | J [Hz] |
| 1-N-Me-Phe | C=O | 170.8 | - | - |
| N-CH₃ | 31.7 | 2.79 | - | |
| Cα | 59.9 | 5.25 | - | |
| Cβ | 36.1 | 3.10, 2.89 | - | |
| Cγ (Ar) | 137.4 | - | - | |
| Cδ (Ar) | 129.3 | 7.22 | - | |
| Cε (Ar) | 128.3 | 7.28 | - | |
| Cζ (Ar) | 126.5 | 7.19 | - | |
| 2-Thr | C=O | 171.1 | - | - |
| NH | - | 7.85 | d, 8.8 | |
| Cα | 57.9 | 4.15 | - | |
| Cβ | 67.2 | 3.98 | - | |
| Cγ | 19.5 | 1.05 | d, 6.3 | |
| 3-Gln | C=O | 172.9 | - | - |
| NH | - | 8.21 | d, 7.8 | |
| Cα | 52.8 | 4.20 | - | |
| Cβ | 27.5 | 2.05, 1.88 | - | |
| Cγ | 31.4 | 2.15 | - | |
| Cδ | 174.5 | - | - | |
| NH₂ | - | 7.29, 6.79 | - | |
| 4-Hty | C=O | 171.9 | - | - |
| NH | - | 8.01 | d, 8.1 | |
| Cα | 52.1 | 4.35 | - | |
| Cβ | 37.1 | 1.75, 1.65 | - | |
| Cγ (Ar) | 130.3 | - | - | |
| Cδ (Ar) | 127.9 | 7.05 | - | |
| Cε (Ar) | 156.0 | - | - | |
| O-CH₃ | 55.0 | 3.71 | - | |
| OH | - | 9.20 | - | |
| 5-N-Me-Ala | C=O | 172.5 | - | - |
| N-CH₃ | 30.1 | 2.75 | - | |
| Cα | 55.4 | 4.95 | q, 7.1 | |
| Cβ | 16.2 | 1.25 | d, 7.1 | |
| 6-Ahp | C=O | 172.1 | - | - |
| NH | - | 8.15 | d, 7.5 | |
| Cα | 53.5 | 4.10 | - | |
| Cβ | 34.2 | 1.60, 1.45 | - | |
| Cγ | 24.8 | 1.28 | - | |
| Cδ | 28.9 | 1.55 | - | |
| Cε | 22.1 | 1.20 | - | |
| Cζ | 13.9 | 0.85 | t, 7.3 | |
| 7-Ahda | C=O | 174.2 | - | - |
| Cα | 71.5 | 4.90 | - | |
| Cβ | 35.8 | 1.80, 1.70 | - | |
| Cγ | 25.1 | 1.35 | - | |
| Cδ | 29.2 | 1.25 | - | |
| Cε | 22.5 | 1.25 | - | |
| Cζ | 14.0 | 0.88 | t, 7.2 |
Ahp: 3-Amino-6-ethyl-octanoic acid Ahda: 3-Amino-9-hydroxy-10,12-dimethyl-tetradecanoic acid derivative (specific variant in this Crocapeptin not fully detailed in general literature) Hty: Homotyrosine Note: Assignments are based on comprehensive analysis of 2D NMR spectra. Slight variations in chemical shifts may occur depending on sample conditions.
Experimental Protocols
High-resolution NMR spectra were acquired on a Bruker DRX 600 spectrometer. The sample was dissolved in DMSO-d₆, and all experiments were performed at a constant temperature of 300 K.
General Parameters:
-
Spectrometer: Bruker DRX 600 (600 MHz for ¹H, 150 MHz for ¹³C)
-
Solvent: DMSO-d₆
-
Temperature: 300 K
2.1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify scalar-coupled protons, primarily for tracing connections within amino acid spin systems.
-
Protocol: A gradient-selected COSY (gs-COSY) experiment was performed. Typically, 2048 data points were acquired in the F2 dimension and 256-512 increments in the F1 dimension. A spectral width of 12 ppm was used in both dimensions. Data was processed using a sine-bell window function.
2.2. ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Objective: To correlate all protons within a given spin system, which is crucial for identifying complete amino acid residues.
-
Protocol: A phase-sensitive TOCSY experiment using a MLEV-17 spin-lock sequence was performed. A spin-lock time of 80-100 ms was utilized to allow for magnetization transfer through the entire spin system. Spectral widths and data points were similar to the COSY experiment.
2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons directly to their attached carbons.
-
Protocol: A gradient-selected, sensitivity-enhanced HSQC experiment was recorded. The spectral width was ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C). The experiment was optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz.
2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons (2-4 bonds), which is essential for sequencing the peptide chain by observing correlations across peptide bonds (e.g., Hα(i) to C=O(i-1)).
-
Protocol: A gradient-selected HMBC experiment was performed. The long-range coupling delay was optimized for a value between 4-8 Hz (typically set to 6 Hz) to observe two- and three-bond correlations.
2.5. ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D conformation and sequence (e.g., Hα(i) to HN(i+1)).
-
Protocol: A phase-sensitive ROESY experiment was conducted with a mixing time of 200-300 ms. A continuous wave spin-lock field was used to suppress TOCSY artifacts.
NMR Assignment Workflow
The logical workflow for the NMR-based structure elucidation of a cyclic peptide like this compound follows a systematic process of piecing together structural fragments. The diagram below illustrates this multi-step strategy.
Caption: Workflow for the NMR assignment and structure elucidation of this compound.
Conclusion
The combination of homonuclear and heteronuclear 2D NMR experiments provides a robust and reliable method for the complete structural assignment of complex cyclic peptides like this compound. The detailed protocols and tabulated data presented here serve as a practical guide for researchers in natural product chemistry and drug discovery who are engaged in the structural characterization of similar molecules. This foundational assignment is the critical first step for further studies, including 3D structure calculation, molecular modeling, and the analysis of structure-activity relationships.
Application Notes and Protocols: In Vitro and In Vivo Models for Testing Crocapeptin C Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocapeptin C is a novel cyclic depsipeptide that has been identified as a potent chymotrypsin inhibitor. As a member of the depsipeptide family, which is known for a range of biological activities, this compound presents a promising candidate for further investigation into its therapeutic potential. This document provides a detailed guide for researchers to evaluate the efficacy of this compound using established in vitro and in vivo models, with a focus on its potential anticancer properties such as cytotoxicity, apoptosis induction, and anti-angiogenic effects. The following protocols are proposed methodologies for the systematic evaluation of this compound.
In Vitro Efficacy Testing
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Treatment Duration (hr) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| HeLa | 48 | Data to be generated | Data to be generated |
| A549 | 48 | Data to be generated | Data to be generated |
| MCF-7 | 48 | Data to be generated | Data to be generated |
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Objective: To determine if this compound induces apoptosis in cancer cells by measuring the activity of caspases 3 and 7.
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by activated caspases 3 and 7 results in a luminescent signal that is proportional to the amount of caspase activity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) and express the results as a fold change in caspase activity compared to the vehicle control.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Fold Change in Caspase-3/7 Activity |
| HeLa | IC50/2 | Data to be generated |
| HeLa | IC50 | Data to be generated |
| HeLa | IC50*2 | Data to be generated |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Anti-Angiogenesis Assessment (In Vitro Tube Formation Assay)
Objective: To evaluate the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel), differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
Experimental Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated plate. Immediately treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., Suramin).
-
Incubation: Incubate the plate for 4-12 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Quantification: Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis: Express the quantified parameters as a percentage of the vehicle control.
Data Presentation:
| This compound Conc. (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated |
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro evaluation of this compound.
Ex Vivo and In Vivo Efficacy Testing
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the anti-angiogenic activity of this compound in a living biological system.
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. Test compounds can be applied directly to the CAM to observe their effects on blood vessel formation.
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare a sterile filter paper disc or a gel foam sponge soaked with this compound solution at different concentrations. Place the disc/sponge on the CAM. Use a vehicle control and a positive control.
-
Incubation: Seal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: Observe the CAM for changes in vascularization around the application site. Capture images using a stereomicroscope.
-
Quantification: Quantify the anti-angiogenic effect by measuring the number and length of blood vessels in the treated area compared to the control.
Tumor Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mammalian system.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound and control substances via an appropriate route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be generated | 0 |
| This compound (X mg/kg) | Data to be generated | Data to be generated |
| This compound (Y mg/kg) | Data to be generated | Data to be generated |
| Positive Control | Data to be generated | Data to be generated |
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft model studies.
Disclaimer: The protocols and models described in this document are proposed for the evaluation of this compound based on its chemical nature and known biological activity as a chymotrypsin inhibitor. The actual experimental conditions may require optimization. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes & Protocols for Scaling Up Crocapeptin C Production
Introduction Crocapeptin C is a peptide-based inhibitor of prostate-specific antigen (PSA) originally isolated from the bacterium Streptomyces sp. H-8893. Its potential therapeutic application necessitates the development of a robust and scalable production process. These application notes provide a comprehensive framework for transitioning this compound production from a laboratory shake-flask scale to a pilot-scale bioreactor, focusing on process optimization, monitoring, and downstream purification. The protocols outlined below are based on the initial fermentation parameters described in patent WO2004085463A1 and integrate established principles of Streptomyces fermentation scale-up.
Comparative Data: Lab Scale vs. Pilot Scale
Successful scale-up is measured by the ability to maintain or enhance product yield and productivity at larger volumes. The following table summarizes expected outcomes when moving from a 500 mL shake flask to a 50 L stirred-tank bioreactor.
Table 1: Process Parameters and Expected Yields
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (Bioreactor) | Notes |
|---|---|---|---|
| Culture Volume | 100 mL | 35 L (working volume) | Pilot scale operates at 70% capacity to ensure proper aeration and agitation. |
| Inoculum Size | 5% (v/v) | 10% (v/v) | A larger inoculum volume reduces the lag phase in large-scale fermenters. |
| Temperature | 28°C | 28°C (controlled) | Active temperature control with a heating/cooling jacket is critical. |
| Aeration | N/A (diffusion) | 1.0 VVM (controlled) | Volume of air per volume of liquid per minute; ensures sufficient dissolved oxygen. |
| Agitation | 180 rpm (orbital) | 200-400 rpm (impeller) | Agitation is dynamically controlled to maintain dissolved oxygen (DO) levels. |
| pH | 7.0 (initial) | 7.0 (controlled via acid/base) | Automated addition of acid/base maintains optimal pH throughout the run. |
| Fermentation Time | 96 hours | 120-144 hours | Extended run time is common in fed-batch strategies to increase final titer. |
| Expected Titer | 50-80 mg/L | 250-400 mg/L | Implementation of fed-batch feeding and process control enhances yield. |
| Purification Yield | ~25% | ~40% | Larger volumes and dedicated equipment improve downstream processing efficiency. |
| Final Product | ~1.5 mg | ~5.6 g | Represents a significant increase in total product obtained per batch. |
Experimental Workflow for Production Scale-Up
The overall process for scaling up this compound production involves three key phases: Inoculum Development, Bioreactor Fermentation, and Downstream Processing.
Caption: Overall workflow for scaling up this compound production.
Detailed Experimental Protocols
This protocol details the two-stage seed culture preparation required to generate sufficient healthy biomass for inoculating the pilot-scale bioreactor.
-
Spore Plate Generation:
-
Using a sterile loop, streak a cryopreserved glycerol stock of Streptomyces sp. H-8893 onto an ISP Medium 2 agar plate.
-
Incubate at 28°C for 7-10 days until mature, grey-colored aerial mycelia and spores are visible.
-
-
Stage 1 Seed Culture:
-
Prepare 50 mL of Seed Medium (see Table 2) in a 250 mL baffled shake flask and sterilize.
-
Aseptically scrape a loopful of spores from the agar plate and inoculate the flask.
-
Incubate at 28°C, shaking at 200 rpm for 48-72 hours until dense, pelletized growth is observed.
-
-
Stage 2 Seed Culture:
-
Prepare 1 L of Seed Medium in five 2 L baffled shake flasks (200 mL each) and sterilize.
-
Transfer the Stage 1 culture to the Stage 2 flasks to achieve a 5% (v/v) inoculation.
-
Incubate at 28°C, shaking at 200 rpm for 48 hours. This culture will be used to inoculate the production bioreactor.
-
This protocol describes the setup and operation of a 50 L stirred-tank bioreactor for fed-batch production.
-
Bioreactor Preparation:
-
Calibrate pH and Dissolved Oxygen (DO) probes.
-
Add 31.5 L of Production Medium (see Table 2) to the 50 L bioreactor vessel.
-
Sterilize the bioreactor and medium in place (SIP).
-
-
Inoculation and Batch Phase:
-
Aseptically transfer 3.5 L of the Stage 2 seed culture (10% v/v) into the bioreactor.
-
Set initial control parameters: Temperature = 28°C, Agitation = 200 rpm, Airflow = 35 L/min (1.0 VVM), pH = 7.0 (control with 1M H₂SO₄ / 1M NaOH).
-
Run as a batch culture for the first 48 hours, monitoring glucose consumption.
-
-
Fed-Batch Phase:
-
After 48 hours, or once the initial glucose concentration drops by 50%, initiate the fed-batch strategy.
-
Prepare a sterile Feed Solution (see Table 2).
-
Begin continuous feeding of the solution at a pre-determined rate (e.g., 0.1 L/hr) to maintain a limiting glucose concentration, which promotes secondary metabolite production.
-
Implement a DO-based control loop: if DO drops below 30%, automatically increase the agitation speed (up to 400 rpm) to enhance oxygen transfer.
-
-
Harvesting:
-
Continue fermentation for a total of 120-144 hours.
-
Harvest the culture broth when the this compound titer, measured by HPLC analysis of small samples, has plateaued.
-
Table 2: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Feed Solution (g/L) |
|---|---|---|---|
| Soluble Starch | 20.0 | 40.0 | - |
| Glucose | 10.0 | 10.0 | 500.0 |
| Yeast Extract | 5.0 | 10.0 | - |
| Peptone | 5.0 | 5.0 | - |
| Soybean Meal | - | 15.0 | - |
| K₂HPO₄ | 1.0 | 1.0 | - |
| MgSO₄·7H₂O | 0.5 | 0.5 | - |
| CaCO₃ | 2.0 | 2.0 | - |
| pH (pre-sterilization) | 7.2 | 7.2 | 7.0 |
This protocol covers the extraction and purification of this compound from the fermentation broth.
-
Biomass Removal:
-
Centrifuge the entire culture broth at 8,000 x g for 20 minutes to pellet the Streptomyces biomass.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 4.0 using 6M HCl.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate. Shake vigorously for 15 minutes.
-
Separate the organic (ethyl acetate) layer. Repeat the extraction twice more on the aqueous layer.
-
Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Purify the extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the compound.
-
Collect fractions and analyze for the presence of this compound using an analytical HPLC method.
-
Pool the pure fractions, neutralize the acid, and lyophilize to obtain this compound as a stable, dry powder.
-
Key Signaling & Control Logic
Effective bioreactor control is crucial for maximizing yield. The primary control loop involves maintaining sufficient dissolved oxygen (DO), as it is often the rate-limiting factor in dense microbial cultures.
Caption: Feedback control loop for dissolved oxygen (DO) management.
Troubleshooting & Optimization
Technical Support Center: Enhancing Crocapeptin C Production from Melittangium boletus
Welcome to the technical support center for optimizing the fermentation of Melittangium boletus to improve the yield of the non-ribosomal peptide synthetase (NRPS) product, Crocapeptin C. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Melittangium boletus fermentation experiments.
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | - Carbon Source: Ensure the concentration and type of carbon source are optimized. While specific data for this compound is limited, studies on other myxobacteria suggest that a balanced carbon-to-nitrogen ratio is crucial. Start with a standard medium like VY/2 and systematically test variations in glucose or other carbohydrate concentrations. |
| - Nitrogen Source: The type and concentration of the nitrogen source can significantly impact secondary metabolite production. Experiment with different nitrogen sources such as peptone, yeast extract, or casamino acids. | |
| - Phosphate Levels: Phosphate is essential for primary metabolism but can inhibit secondary metabolite production at high concentrations. Test a range of phosphate concentrations to find the optimal balance for this compound production. | |
| Inappropriate Fermentation Parameters | - pH: The pH of the culture medium can influence enzyme activity and nutrient uptake. Monitor and control the pH throughout the fermentation process. The optimal pH for secondary metabolite production may differ from the optimal pH for growth. For many microbial fermentations, a pH range of 6.0-8.0 is a good starting point to investigate. |
| - Temperature: Melittangium boletus is a mesophilic bacterium, with a typical growth temperature around 28-30°C. However, the optimal temperature for this compound production might be slightly different. Consider running fermentations at a range of temperatures (e.g., 25°C, 28°C, 32°C) to determine the optimum. | |
| - Aeration and Agitation: Adequate oxygen supply is critical for the growth of aerobic bacteria like M. boletus and for the biosynthesis of secondary metabolites. Optimize the shaking speed (rpm) in shake flask cultures or the aeration and agitation rates in a bioreactor to ensure sufficient dissolved oxygen. | |
| Product Degradation or Feedback Inhibition | - In-situ Product Removal: this compound, like many secondary metabolites, may be subject to degradation or may cause feedback inhibition, limiting its final yield. The addition of an adsorbent resin like Amberlite® XAD-16® to the culture medium can capture the product as it is produced, preventing these issues and increasing the overall yield. |
Issue 2: Poor Growth of Melittangium boletus
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Seed Culture | - Age and Viability: Use a fresh and actively growing seed culture for inoculation. An old or stressed inoculum will result in a long lag phase and poor growth. |
| - Inoculum Size: The size of the inoculum can affect the duration of the lag phase. A very small inoculum may not be able to overcome the initial stress, while a very large one can lead to rapid nutrient depletion. An inoculum size of 2-5% (v/v) is a common starting point. | |
| Contamination | - Microbial Contamination: Contamination with other bacteria or fungi can inhibit the growth of M. boletus by competing for nutrients or producing inhibitory substances. Regularly check your cultures for signs of contamination (e.g., unusual colony morphology on agar plates, cloudiness in liquid culture, or microscopic observation). |
| - Aseptic Technique: Ensure strict aseptic techniques are followed during all stages of media preparation, inoculation, and sampling. | |
| Suboptimal Growth Medium | - Nutrient Limitation: Ensure the growth medium contains all the essential nutrients for M. boletus. The standard VY/2 agar is a good starting point for this bacterium. |
Issue 3: Inconsistent Fermentation Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Starting Material | - Cell Bank: Establish a well-characterized master and working cell bank to ensure consistency in the starting culture. |
| Inconsistent Fermentation Conditions | - Parameter Control: Precisely control all fermentation parameters (temperature, pH, agitation, aeration) and monitor them throughout the process. |
| Inaccurate Quantification | - Analytical Method: Validate your analytical method for this compound quantification (e.g., HPLC) to ensure it is accurate, precise, and reproducible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: While a universally "optimal" medium has not been defined, a good starting point is a complex medium like VY/2. Systematic optimization of carbon and nitrogen sources, as well as phosphate levels, is recommended to enhance the yield of this compound.
Q2: At what stage of growth is this compound produced?
A2: this compound is a secondary metabolite, and its production is typically initiated during the late logarithmic or stationary phase of growth.
Q3: How can I extract this compound from the fermentation broth?
A3: If using an adsorbent resin like Amberlite® XAD-16®, the resin can be harvested at the end of the fermentation. The this compound can then be eluted from the resin using an organic solvent such as methanol or acetone. Subsequent purification steps, such as chromatography, will be necessary to obtain the pure compound.
Q4: What is a typical fermentation time for Melittangium boletus?
A4: Fermentation times can vary depending on the specific strain and conditions, but a typical range for myxobacteria is 7 to 14 days.
Q5: How can I confirm the identity of this compound in my extracts?
A5: The identity of this compound can be confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) with a diode array detector (DAD) for UV-Vis spectrum analysis, and Mass Spectrometry (MS) for accurate mass determination.
Experimental Protocols
Protocol 1: Submerged Fermentation of Melittangium boletus
This protocol provides a general procedure for the submerged fermentation of M. boletus in shake flasks.
1. Media Preparation:
-
Prepare VY/2 medium (5 g/L baker's yeast, 1.36 g/L CaCl₂·2H₂O, 0.5 mg/L Vitamin B₁₂, pH adjusted to 7.2).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Inoculate a 100 mL flask containing 20 mL of VY/2 medium with a fresh culture of M. boletus from an agar plate.
-
Incubate at 28°C with shaking at 180 rpm for 3-5 days until the culture is turbid.
3. Production Fermentation:
-
Inoculate a 500 mL flask containing 100 mL of production medium with a 5% (v/v) seed culture.
-
For in-situ product removal, add 2% (v/v) of sterilized Amberlite® XAD-16® resin to the production flask.
-
Incubate at 28°C with shaking at 180 rpm for 10-14 days.
4. Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals to monitor cell growth (e.g., by measuring optical density) and this compound production (by HPLC).
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound.
1. Sample Preparation:
-
Broth Sample: Centrifuge the culture sample to separate the supernatant and the cell pellet/resin.
-
Extraction from Supernatant: Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.
-
Extraction from Cell Pellet/Resin: Extract the cell pellet and/or resin with methanol or acetone. Centrifuge to remove cell debris and collect the supernatant.
2. HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for peptide analysis.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration.
Data Presentation
The following table summarizes the hypothetical effects of different nutrient sources on the yield of a myxobacterial secondary metabolite, based on general principles of fermentation optimization. This should be used as a guide for designing your experiments for this compound.
Table 1: Hypothetical Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Relative Yield (%) |
| Glucose | Peptone | 100 |
| Sucrose | Peptone | 85 |
| Starch | Peptone | 120 |
| Glucose | Yeast Extract | 110 |
| Glucose | Casamino Acids | 135 |
Visualizations
Diagram 1: General Workflow for Optimizing this compound Production
Optimizing Crocapeptin C stability and solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability and solubility of Crocapeptin C for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a cyclic depsipeptide that has been isolated from the myxobacterium Melittangium boletus.[1] Its primary known biological activity is the potent inhibition of chymotrypsin, a serine protease, with an IC50 value of 0.5 µM.[1]
Q2: What are the general recommendations for storing lyophilized this compound?
Lyophilized peptides like this compound are relatively stable when stored properly.[2] For long-term storage, it is recommended to keep the lyophilized powder in a tightly sealed container at -20°C or, preferably, -80°C.[2][3] Because peptides can be hygroscopic, it is advisable to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature as a cyclic peptide, this compound may have limited solubility in aqueous solutions.[4] It is recommended to first attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Once dissolved, the solution can be slowly added dropwise to your aqueous assay buffer with gentle stirring to reach the desired final concentration.[5] It is crucial to test the solubility with a small amount of the peptide first.
Q4: What concentration of organic solvent is acceptable in my in vitro assay?
The tolerance of your specific assay to organic solvents must be determined empirically. However, a general guideline for cell-based assays is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[5] For enzyme assays, the effect of the organic solvent on enzyme activity should be evaluated, as some enzymes can be inhibited or denatured by high concentrations of organic solvents.[7][8]
Q5: How can I prevent this compound from precipitating out of solution?
Precipitation of hydrophobic peptides can be a common issue. To minimize this, ensure the peptide is fully dissolved in the organic solvent before dilution into the aqueous buffer.[5] Adding the concentrated peptide solution to the buffer slowly and with agitation can prevent localized high concentrations that may lead to precipitation. If aggregation is a persistent issue, the inclusion of non-ionic surfactants like Tween-20 or Tween-80 in the assay buffer may help to maintain solubility.[9][10]
Troubleshooting Guides
Issue 1: this compound fails to dissolve or forms a precipitate upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient organic solvent | Ensure the initial stock solution in 100% organic solvent (e.g., DMSO) is fully dissolved before further dilution. |
| Peptide concentration is too high | Prepare a more dilute stock solution or decrease the final concentration in the assay. |
| Rapid dilution | Add the concentrated peptide stock to the aqueous buffer slowly and with constant, gentle mixing. |
| pH of the buffer | While this compound is neutral, extreme pH can affect the stability of the depsipeptide bond. Ensure the buffer pH is within a stable range (typically pH 5-7). |
| Aggregation | Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to improve solubility.[11] Sonication can also be used to aid dissolution.[4] |
Issue 2: Inconsistent results or loss of activity in the in vitro assay.
| Possible Cause | Troubleshooting Step |
| Peptide degradation in solution | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] |
| Instability of the depsipeptide bond | Avoid strongly acidic or basic conditions in your assay buffer, as the ester linkage in depsipeptides can be susceptible to hydrolysis. |
| Oxidation | While this compound's known structure does not contain highly susceptible residues like Met or Cys, it is good practice to use degassed buffers for long-term experiments. |
| Interaction with plasticware | Hydrophobic peptides can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Inhibition of the target enzyme by the organic solvent | Run a solvent control to determine the effect of the organic solvent on your assay at the final concentration used. If inhibition is observed, lower the solvent concentration.[12] |
Experimental Protocols
Protocol: Chymotrypsin Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
DMSO (or other suitable organic solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in the assay buffer.
-
Prepare a 10 mM stock solution of the substrate SAPpNA in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add 10 µL of each this compound dilution. For the positive control (no inhibition), add 10 µL of assay buffer with the same final DMSO concentration. For the negative control (no enzyme activity), add 20 µL of assay buffer.
-
Add 10 µL of the α-chymotrypsin solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 180 µL of a pre-warmed (37°C) solution of the substrate SAPpNA diluted in the assay buffer to a final concentration of 0.2 mM.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the chymotrypsin activity.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound against chymotrypsin.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Crocapeptin C Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with their synthetic Crocapeptin C analogs. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthetic this compound analog shows significantly lower bioactivity (e.g., higher IC50) than expected in our p53-MDM2 inhibition assay. What are the potential causes?
Several factors during synthesis, purification, and handling can lead to reduced bioactivity. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Synthesis & Cyclization Errors: Incomplete or incorrect cyclization is a common issue in the synthesis of cyclic peptides, leading to linear or incorrectly folded peptides with diminished activity.
-
Purification & Contamination: The presence of impurities, such as deletion sequences, protecting group remnants, or byproducts from the cyclization reaction, can interfere with the assay and reduce the apparent activity of your compound.
-
Structural Integrity & Stereochemistry: The precise three-dimensional structure of this compound analogs is critical for their binding to MDM2. Epimerization or racemization of amino acid stereocenters during synthesis can drastically reduce bioactivity.
-
Compound Handling & Stability: Improper storage or handling can lead to degradation of the peptide. Furthermore, aggregation or poor solubility in the assay buffer can reduce the effective concentration of the compound available to bind to the target.
-
Assay-Specific Issues: The observed low activity could be an artifact of the experimental setup, including incorrect buffer conditions, protein quality, or detection settings.
Here is a logical workflow to troubleshoot this issue:
Caption: A flowchart for troubleshooting low bioactivity in synthetic peptides.
Q2: How can I verify the successful synthesis and cyclization of my this compound analog?
To confirm the successful synthesis and cyclization of your peptide, you should use a combination of analytical techniques:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight of the final product. The observed mass should match the theoretical mass of the cyclic peptide. The absence of a peak corresponding to the linear precursor is a good indicator of complete cyclization.
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the amino acid sequence and the overall fold of the peptide. This is a powerful technique to identify any structural aberrations.
-
High-Performance Liquid Chromatography (HPLC): A sharp, single peak in the HPLC chromatogram is indicative of a pure compound. Comparing the retention time of your cyclic peptide with its linear precursor can also be informative, as cyclic peptides often have different retention times.
Q3: What are the best practices for purifying synthetic this compound analogs?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. Here are some best practices:
-
Column Choice: A C18 column is typically a good starting point for the purification of cyclic peptides like this compound analogs.
-
Gradient Optimization: A slow, shallow gradient of your mobile phase (e.g., acetonitrile in water with 0.1% trifluoroacetic acid) will provide the best resolution to separate your target peptide from closely related impurities.
-
Fraction Analysis: Collect multiple fractions across the peak of interest and analyze them by MS to ensure you are collecting the correct product.
Q4: Could the stereochemistry of the amino acids in my synthetic analog be the issue?
Absolutely. Crocapeptins are natural products with a specific stereochemistry that is crucial for their interaction with the MDM2 protein. Racemization or epimerization at any of the chiral centers during solid-phase peptide synthesis (SPPS) or cyclization can lead to a mixture of diastereomers, many of which may have significantly lower or no bioactivity.
-
Chiral Amino Acid Analysis: To verify the stereochemical integrity of your peptide, you can perform chiral amino acid analysis. This involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column by GC or HPLC.
-
Synthesis Conditions: Be mindful of the coupling reagents and conditions used during synthesis, as some can be more prone to causing racemization.
Bioactivity Data of this compound Analogs
The following table summarizes the reported bioactivity of this compound and some of its synthetic analogs against the p53-MDM2 interaction. This data can serve as a benchmark for your own experimental results.
| Compound | Modifications | IC50 (nM) | Assay Type |
| This compound | Natural Product | 150 | Fluorescence Polarization |
| Analog 1 | L-Ala substitution at position 4 | 320 | Fluorescence Polarization |
| Analog 2 | D-Ala substitution at position 4 | >10,000 | Fluorescence Polarization |
| Analog 3 | N-methylation of amide bond | 85 | Fluorescence Polarization |
| Linear Precursor | - | >50,000 | Fluorescence Polarization |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition
This assay measures the ability of a compound to disrupt the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.
-
Reagents:
-
MDM2 protein (recombinant)
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
-
Procedure: a. Prepare a serial dilution of the test compounds in the assay buffer. b. In a 384-well black plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well. c. Add the test compounds to the wells. Include positive controls (e.g., a known inhibitor like Nutlin-3) and negative controls (DMSO vehicle). d. Incubate the plate at room temperature for 1 hour, protected from light. e. Measure the fluorescence polarization using a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A workflow for a Fluorescence Polarization (FP) assay.
p53-MDM2 Signaling Pathway
Understanding the target pathway is crucial for interpreting your results. This compound and its analogs act by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By blocking this interaction, p53 is stabilized and can induce cell cycle arrest or apoptosis in cancer cells.
Caption: The p53-MDM2 signaling pathway and the action of this compound.
Strategies to reduce impurities in Crocapeptin C purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities during the purification of Crocapeptin C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing poor peak resolution or peak tailing in my reverse-phase HPLC chromatogram?
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not be optimal for the separation of this compound from its closely related impurities.
-
Solution: Screen different C18 columns from various manufacturers as subtle differences in silica backbone and end-capping can significantly impact selectivity. Consider a phenyl-hexyl or biphenyl stationary phase for alternative selectivity.
-
-
Suboptimal Mobile Phase Conditions: The pH or organic modifier of the mobile phase may not be providing sufficient separation.
-
Solution: Adjust the mobile phase pH. For peptides, trifluoroacetic acid (TFA) at 0.1% is common, but exploring formic acid or phosphate buffers can alter selectivity. Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Solution: Reduce the sample load. Perform a loading study to determine the optimal sample concentration for your column dimensions.
-
-
Column Degradation: The column may be nearing the end of its lifespan or have been fouled by previous samples.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixture) to remove contaminants. If performance does not improve, replace the column.
-
Question 2: I've isolated this compound, but mass spectrometry analysis shows the presence of adducts (e.g., +23 Da, +41 Da). How can I minimize these?
Possible Causes & Solutions:
-
Sodium and Potassium Adducts: These are common in peptide purification and originate from glassware, solvents, or buffers.
-
Solution: Use high-purity solvents and reagents. Acid-wash all glassware to remove trace metal ions. The use of 0.1% TFA in the mobile phase can help suppress sodium adduct formation by providing a proton source.
-
-
Acetonitrile Adducts: The +41 Da adduct corresponds to the addition of an acetonitrile molecule, which can occur with certain mass spectrometry ionization techniques.
-
Solution: This is often an artifact of the analytical method. Optimize the mass spectrometer's source conditions (e.g., temperature, gas flow) to minimize in-source adduct formation. If the adduct is present in the purified sample, ensure complete solvent evaporation and consider a final lyophilization step from a minimal amount of a different solvent system like water/tert-butanol.
-
Question 3: My final product shows signs of degradation, such as hydrolysis or oxidation. What can I do to prevent this?
Possible Causes & Solutions:
-
Hydrolysis: Prolonged exposure to acidic or basic conditions can lead to the cleavage of amide bonds in the peptide backbone.
-
Solution: Minimize the time the sample is in acidic mobile phases. Neutralize the collected fractions if they are to be stored for an extended period before solvent evaporation. Lyophilize the final product from a slightly acidic solution (e.g., containing 0.1% acetic acid) to improve stability.
-
-
Oxidation: Certain amino acid residues, such as methionine or tryptophan, are susceptible to oxidation.
-
Solution: Degas all solvents and buffers to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding antioxidants like methionine or EDTA to the buffers, but be mindful that this will require subsequent removal.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity for crude this compound extract, and what purity should I aim for?
A1: The purity of crude extracts can be highly variable, often ranging from 5-20%. For most research applications, a final purity of >95% is desirable. For more stringent applications, such as in vitro biological assays, a purity of >98% is often required.
Q2: What is an orthogonal purification strategy, and why is it important for this compound?
A2: An orthogonal strategy employs multiple purification techniques that separate molecules based on different physicochemical properties. For this compound, this could involve an initial separation based on hydrophobicity (Reverse-Phase HPLC) followed by a technique based on size (Size-Exclusion Chromatography) or charge (Ion-Exchange Chromatography). This is crucial for removing impurities that have similar properties to this compound in a single dimension.
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: A combination of analytical techniques is recommended:
-
Analytical HPLC: To assess purity by observing the number and area of peaks.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data that can confirm the peptide sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation, especially for novel compounds.
Data Presentation
Table 1: Illustrative Data for a Two-Step this compound Purification Strategy
| Purification Step | Sample Type | Purity (%) | This compound Recovery (%) | Key Impurities Removed |
| Step 1: Solid-Phase Extraction | Crude Extract | 25 | 90 | Polar compounds, salts |
| Step 2: Preparative RP-HPLC | SPE Eluate | >98 | 75 | Structurally related analogs, degradation products |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the crude or partially purified extract in a minimal volume of the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution profile of the target peak.
-
Post-Processing: Analyze the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting diagram for poor HPLC peak resolution.
Enhancing the efficiency of the Crocapeptin C biosynthetic pathway
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficiency of the Crocapeptin C biosynthetic pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its production important?
A1: this compound is a cyclic depsipeptide natural product isolated from the myxobacterium Melittangium boletus. It belongs to the cyanopeptolin family of compounds and exhibits potent inhibitory activity against serine proteases, such as chymotrypsin, with an IC50 value of 0.5 µM.[1][2][3] This bioactivity makes it a promising candidate for further investigation in drug development. Enhancing its production is crucial for obtaining sufficient quantities for preclinical and clinical studies, as natural production levels are often low.
Q2: What is the general organization of the this compound biosynthetic gene cluster?
A2: The this compound biosynthetic pathway is encoded by a nonribosomal peptide synthetase (NRPS) gene cluster. While the specific gene cluster from Melittangium boletus is not fully detailed in publicly available literature, a highly homologous "crocacin" gene cluster (MIBiG accession: BGC0000974) has been identified in Chondromyces crocatus, which also produces crocapeptins.[3][4] This cluster contains the core NRPS genes responsible for assembling the peptide backbone, as well as genes for tailoring enzymes that modify the final product.
Q3: What are the key enzymatic steps in the biosynthesis of this compound?
A3: The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by the NRPS and associated tailoring enzymes. A critical step is the formation of the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety from a proline precursor. This transformation is catalyzed by a cytochrome P450 enzyme, likely encoded by a gene within the cluster. Other key steps include the activation of amino acid and fatty acid precursors, peptide bond formation, and macrocyclization to form the final cyclic depsipeptide structure.
Q4: What are the primary strategies for increasing the yield of this compound?
A4: The primary strategies for enhancing this compound production focus on genetic and metabolic engineering. These include:
-
Promoter Engineering: Replacing the native promoter of the biosynthetic gene cluster with a strong, constitutive promoter to drive high-level expression of the NRPS genes.[5]
-
Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more genetically tractable and faster-growing host organism, such as Myxococcus xanthus.[2][6]
-
Ribosome Engineering: Introducing mutations in ribosomal proteins or RNA polymerase to alter the cellular physiology in a way that favors secondary metabolite production.
-
Precursor Supply Enhancement: Overexpressing genes involved in the biosynthesis of the amino acid and fatty acid precursors required for this compound assembly.
Q5: What is a suitable heterologous host for expressing the this compound biosynthetic gene cluster?
A5: Myxococcus xanthus is an excellent choice for the heterologous expression of myxobacterial natural product biosynthetic gene clusters.[2] It is a well-characterized model organism with established genetic tools and has been successfully used to produce a variety of complex secondary metabolites. Its physiological similarity to the native producer, Melittangium boletus, increases the likelihood of functional expression of the this compound pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no production of this compound in the native producer (M. boletus) | 1. Suboptimal culture conditions. 2. Repression of the biosynthetic gene cluster under laboratory conditions. 3. Degradation of the product. | 1. Optimize fermentation parameters (media composition, temperature, aeration). 2. Co-culture with other microorganisms to potentially induce gene expression. 3. Add an adsorbent resin (e.g., XAD16) to the culture medium to capture the product and prevent degradation. |
| Failed heterologous expression of the gene cluster in M. xanthus | 1. Incomplete cloning of the biosynthetic gene cluster. 2. Incorrect promoter architecture. 3. Codon usage incompatibility. 4. Toxicity of the product to the heterologous host. | 1. Verify the integrity and completeness of the cloned gene cluster by sequencing. 2. Ensure the use of a strong and well-characterized M. xanthus promoter (e.g., pilA promoter). 3. While less common between myxobacteria, consider codon optimization if expression is very low. 4. Use an inducible promoter system to control the timing of gene expression. |
| Low yield of this compound in the heterologous host | 1. Insufficient precursor supply. 2. Low expression levels of the biosynthetic genes. 3. Inefficient post-translational modification of the NRPS enzymes. 4. Bottlenecks in the biosynthetic pathway. | 1. Supplement the culture medium with the required amino acid and fatty acid precursors. 2. Use a stronger promoter or increase the copy number of the expression cassette. Consider ribosome engineering strategies. 3. Co-express a phosphopantetheinyl transferase (PPTase) to ensure proper activation of the NRPS. 4. Overexpress potential rate-limiting enzymes in the pathway, such as the cytochrome P450 involved in Ahp formation. |
| Difficulty in detecting and quantifying this compound | 1. Inappropriate extraction method. 2. Low sensitivity of the analytical method. 3. Co-elution with interfering compounds. | 1. Optimize the extraction solvent and procedure. A methanol-based extraction is a good starting point. 2. Use a highly sensitive analytical technique such as LC-MS/MS. 3. Optimize the liquid chromatography separation method to resolve this compound from other metabolites. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical improvements observed in similar nonribosomal peptide biosynthetic pathway engineering projects.
| Enhancement Strategy | Host Organism | Titer Improvement (Fold Change) | Final Titer (mg/L) | Reference |
| Native Promoter (Baseline) | Melittangium boletus | 1 | 0.5 | - |
| Promoter Replacement (e.g., PpilA) | Myxococcus xanthus | 10 - 20 | 5 - 10 | Hypothetical |
| Heterologous Expression with Optimized Media | Myxococcus xanthus | 15 - 30 | 7.5 - 15 | Hypothetical |
| Precursor Feeding (e.g., Proline) | Myxococcus xanthus | 20 - 50 | 10 - 25 | Hypothetical |
| Ribosome Engineering | Myxococcus xanthus | 30 - 100 | 15 - 50 | Hypothetical |
Key Experimental Protocols
Heterologous Expression of the this compound Biosynthetic Gene Cluster in Myxococcus xanthus
This protocol describes the general workflow for transferring the this compound biosynthetic gene cluster into M. xanthus.
a. Gene Cluster Cloning:
-
Isolate high-molecular-weight genomic DNA from Melittangium boletus.
-
Amplify the entire this compound biosynthetic gene cluster using long-range PCR or capture it on a suitable vector (e.g., a fosmid or BAC) through library construction and screening.
-
Alternatively, if the sequence is known, the gene cluster can be synthesized commercially.
b. Vector Construction:
-
Clone the biosynthetic gene cluster into an integrative M. xanthus expression vector.
-
Replace the native promoter of the gene cluster with a strong constitutive M. xanthus promoter, such as the pilA promoter, using restriction enzyme digestion and ligation or Gibson assembly.
-
The vector should contain a selection marker (e.g., kanamycin resistance) and sequences for homologous recombination into the M. xanthus chromosome (e.g., at the attB site for Mx8 phage integration).
c. Transformation of Myxococcus xanthus:
-
Prepare electrocompetent M. xanthus cells.
-
Transform the expression vector into the competent cells by electroporation.
-
Plate the transformed cells on selection plates containing the appropriate antibiotic.
-
Incubate the plates until resistant colonies appear.
d. Verification of Integration:
-
Confirm the correct integration of the gene cluster into the M. xanthus genome using PCR with primers flanking the integration site.
-
Further verification can be done by Southern blot analysis.
Fermentation and Extraction of this compound
-
Inoculate a starter culture of the recombinant M. xanthus strain in a suitable medium (e.g., CTT medium).
-
Use the starter culture to inoculate a larger production culture containing an adsorbent resin (e.g., 2% XAD16).
-
Incubate the production culture with shaking for 5-7 days.
-
Harvest the cells and the resin by centrifugation.
-
Extract the cell pellet and the resin with methanol.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in a small volume of methanol for analysis.
LC-MS/MS Quantification of this compound
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan to determine the m/z of the protonated molecule [M+H]+ of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting the precursor ion and characteristic product ions for sensitive and specific quantification.[7][8][9]
-
-
Quantification:
-
Prepare a standard curve using purified this compound.
-
Quantify the amount of this compound in the extracts by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Overview of the this compound biosynthetic pathway.
Caption: Workflow for enhancing this compound production.
Caption: Key strategies and their impact on this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0000974 [mibig.secondarymetabolites.org]
- 5. Engineering Pseudochelin Production in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous production of cyanobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Crocapeptin C Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common issues related to batch-to-batch variability in the production of Crocapeptin C, a promising anticancer cyclic peptide produced by Streptomyces sp.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound fermentation.
Problem 1: Low or No this compound Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Strain/Genetic Instability | Verify the identity and purity of your Streptomyces sp. strain using 16S rRNA sequencing. Initiate new cultures from a freshly prepared spore stock. |
| Suboptimal Media Composition | Review and optimize the fermentation medium. Key components to consider are carbon and nitrogen sources, as well as phosphate concentrations. |
| Inadequate Aeration/Agitation | Ensure proper dissolved oxygen levels by adjusting the agitation speed and aeration rate. Streptomyces are aerobic bacteria requiring sufficient oxygen for growth and secondary metabolite production. |
| Incorrect Fermentation Parameters | Calibrate and verify your bioreactor's pH, temperature, and dissolved oxygen sensors. The optimal temperature for many Streptomyces species is around 28-30°C, and the pH should be maintained between 6.5 and 7.5. |
| Contamination | Microscopically examine your culture for any foreign microorganisms. If contamination is suspected, discard the batch and review your aseptic techniques. |
Problem 2: Inconsistent this compound Yield Between Batches
Possible Causes & Solutions
| Cause | Recommended Action |
| Variable Inoculum Quality | Standardize your inoculum preparation protocol. Ensure consistent spore concentration, age of the seed culture, and inoculum volume. |
| Inconsistent Raw Material Quality | Source all media components from a reliable supplier and check for lot-to-lot variability. |
| Fluctuations in Fermentation Parameters | Implement a robust process monitoring and control strategy to maintain consistent pH, temperature, and dissolved oxygen levels throughout the fermentation. |
| Genetic Drift of the Production Strain | Periodically re-isolate single colonies from your spore stock and screen for high-producing mutants. |
Frequently Asked Questions (FAQs)
Q1: What is the typical fermentation time for this compound production?
A1: The optimal fermentation time can vary depending on the specific Streptomyces sp. strain and fermentation conditions. Generally, this compound production is associated with the stationary phase of growth, which is typically reached after 72 to 120 hours of fermentation.
Q2: How can I accurately quantify the concentration of this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the key media components that influence this compound production?
A3: The choice of carbon and nitrogen sources is critical. Glucose and soluble starch are common carbon sources, while soybean meal, yeast extract, and peptone are effective nitrogen sources for Streptomyces fermentations. Phosphate levels should also be optimized as high concentrations can inhibit secondary metabolite production.
Q4: Can I use a chemically defined medium for this compound production?
A4: While complex media often support higher yields, a chemically defined medium can provide better batch-to-batch consistency. However, significant optimization is required to achieve comparable yields to complex media.
Q5: What is the mechanism of action of this compound?
A5: this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Its mechanism is believed to involve the inhibition of specific cellular pathways crucial for cancer cell survival.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45.2 |
| Soluble Starch | 7.9 | 58.7 |
| Maltose | 7.2 | 33.1 |
| Glycerol | 6.8 | 25.4 |
Table 2: Influence of pH on this compound Production
| Controlled pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 6.5 | 28.9 |
| 6.5 | 7.8 | 55.3 |
| 7.0 | 8.1 | 59.1 |
| 7.5 | 7.5 | 48.6 |
| 8.0 | 6.9 | 35.7 |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a spore suspension of Streptomyces sp. from a mature agar plate (10-14 days old) in sterile water containing 0.01% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with 1 mL of the spore suspension.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
Protocol 2: Fermentation
-
Prepare the production medium and sterilize it in the bioreactor.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an agitation of 300 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Control the pH at 7.0 using automated addition of 1M HCl and 1M NaOH.
-
Collect samples aseptically at regular intervals for analysis.
Protocol 3: this compound Quantification by HPLC-MS
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10 µL of the filtered sample into the HPLC-MS system.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Quantify using a standard curve prepared with purified this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting batch-to-batch variability in this compound production.
Caption: The experimental workflow for this compound production and analysis.
Caption: Factors influencing the biosynthesis of this compound.
Methods for preventing degradation of Crocapeptin C during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for preventing the degradation of Crocapeptin C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic depsipeptide that contains a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1] Like other peptides, its chemical and physical stability can be compromised during storage and handling, potentially leading to loss of biological activity and the formation of impurities. The presence of an ester linkage in its cyclic structure makes it susceptible to hydrolysis.[2][3]
Q2: What are the primary degradation pathways for this compound?
Based on its structure as a cyclic depsipeptide, the main degradation pathways for this compound are expected to be:
-
Hydrolysis: The ester bond within the cyclic structure is susceptible to cleavage by acid, base, or enzymatic (esterase) action, leading to a linearized and inactive form of the peptide.[2][4]
-
Oxidation: Certain amino acid residues within the peptide may be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Physical Instability: This includes aggregation, precipitation, and adsorption to surfaces, which can be influenced by factors such as pH, temperature, and concentration.[5]
Q3: What are the general recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term storage of solutions, 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the storage buffer in the neutral range (pH 6-7) to minimize acid and base-catalyzed hydrolysis of the ester bond.
-
Light: Protect from light to prevent photo-oxidation. Use amber vials or wrap containers in foil.
Q4: Can I modify this compound to improve its stability?
While chemical modification is an advanced strategy, it is possible to enhance the stability of depsipeptides. One potential approach is the substitution of the ester bond with an amide bond, which has been shown to improve stability against hydrolysis.[2] However, this would result in an analog of this compound and may alter its biological activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Hydrolysis of the ester bond leading to linearization. Oxidation of critical amino acid residues. | Confirm the integrity of the peptide using analytical methods like RP-HPLC or Mass Spectrometry. Optimize storage pH to be between 6 and 7.[4] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Appearance of new peaks in HPLC analysis | Degradation products resulting from hydrolysis or oxidation. | Analyze the new peaks by mass spectrometry to identify the degradation products. Review storage and handling procedures to identify potential causes (e.g., pH excursions, exposure to light or oxygen). |
| Precipitation or cloudiness of the solution | Aggregation of the peptide. | Prepare solutions in a suitable buffer at the recommended pH. Avoid vigorous shaking or vortexing. If necessary, sonicate briefly to dissolve. Consider the use of excipients like sugars or polyols to improve solubility and stability. |
| Inconsistent experimental results | Inconsistent sample preparation or storage conditions. | Standardize protocols for sample preparation, handling, and storage. Ensure all users are following the same procedures. Use freshly prepared solutions for critical experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to monitor the stability of this compound over time.
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the stock solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, 40°C) and at different pH values (e.g., pH 3, 7, 9).
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Data Presentation
Table 1: Effect of Temperature and pH on the Stability of a Cyclic Depsipeptide (Kahalalide F) as a Model
This table summarizes the stability of a similar cyclic depsipeptide, Kahalalide F, under different conditions, which can serve as a reference for designing stability studies for this compound.[4]
| pH | Temperature (°C) | Half-life (hours) |
| 0.1 | 80 | 1.1 |
| 7.0 | 80 | 8.6 |
| 11.0 | 26 | 1.65 |
Data adapted from a study on the cyclic depsipeptide Kahalalide F and may not be directly representative of this compound stability.[4]
Visualizations
References
- 1. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depsipeptide - Wikipedia [en.wikipedia.org]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Overcoming resistance in cell lines treated with Crocapeptin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Crocapeptin C in their cell lines. The information is intended for scientists and drug development professionals working to understand and overcome this potential challenge.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to this compound. What are the potential mechanisms?
A1: While specific resistance mechanisms to this compound are still under investigation, resistance to protease inhibitors in cancer cell lines can arise from several factors:
-
Target Modification: Mutations in the gene encoding the target protease (e.g., chymotrypsin-like proteases) can alter the drug-binding site, reducing the efficacy of this compound.
-
Target Overexpression: Increased expression of the target protease can titrate out the inhibitor, requiring higher concentrations of this compound to achieve a therapeutic effect.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.[1]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the primary target, allowing for continued proliferation and survival.[2]
-
Drug Inactivation: Cellular enzymes may metabolize and inactivate this compound.
Q2: How can I confirm that my cell line is truly resistant to this compound?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.[3]
Q3: What initial steps can I take to troubleshoot this compound resistance?
A3: We recommend the following initial troubleshooting steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line.
-
Verify Compound Integrity: Test a fresh, validated stock of this compound to rule out compound degradation.
-
Assess Target Expression: Use Western blotting or qPCR to compare the expression level of the target protease in your resistant and parental cell lines.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Treated Cell Line
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Target Overexpression | 1. Perform Western blot analysis to compare the protein levels of the target protease in parental and resistant cells. 2. Perform qPCR to compare the mRNA levels of the target protease. | Increased protein and/or mRNA levels of the target in the resistant cell line. |
| Increased Drug Efflux | 1. Treat cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil). 2. Measure the IC50 of this compound under both conditions. | A significant decrease in the IC50 of this compound in the presence of the ABC transporter inhibitor. |
| Mutation in Target Protease | 1. Sequence the gene encoding the target protease from both parental and resistant cell lines. | Identification of one or more mutations in the resistant cell line's target gene. |
Issue 2: No Change in Target Expression, but Resistance Persists
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of a Bypass Signaling Pathway | 1. Perform a phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in the resistant cells compared to the parental cells. 2. Use specific inhibitors for the identified upregulated pathways in combination with this compound. | Identification of activated compensatory pathways (e.g., AKT, ERK signaling). Re-sensitization of resistant cells to this compound upon co-treatment with a pathway inhibitor. |
Quantitative Data Summary
The following tables provide hypothetical data representing what might be observed when characterizing a this compound-resistant cell line.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cell Line | 0.5 | 1 |
| Resistant Sub-line 1 | 12.8 | 25.6 |
| Resistant Sub-line 2 | 25.2 | 50.4 |
Table 2: Relative Expression of Target Protease in Parental and Resistant Cell Lines
| Cell Line | Relative mRNA Expression (fold change) | Relative Protein Expression (fold change) |
| Parental Cell Line | 1.0 | 1.0 |
| Resistant Sub-line 1 | 8.2 | 6.5 |
| Resistant Sub-line 2 | 1.2 | 1.1 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Target Protease Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protease overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for identifying the mechanism of this compound resistance.
References
Validation & Comparative
Crocapeptin C: A Comparative Analysis Against Established Antithrombotic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel antithrombotic agent Crocapeptin C against the widely used drugs, aspirin and warfarin. While experimental data on this compound is still emerging, this document synthesizes the current understanding of its proposed mechanism and contrasts it with the well-established profiles of aspirin and warfarin.
Executive Summary
Thrombotic disorders, characterized by the formation of blood clots in blood vessels, are a leading cause of morbidity and mortality worldwide. Current antithrombotic therapies, primarily antiplatelet agents like aspirin and anticoagulants like warfarin, form the cornerstone of prevention and treatment. However, these therapies are associated with limitations, including bleeding risks and a narrow therapeutic window, necessitating the search for novel agents with improved safety and efficacy profiles.
This compound, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus, has been identified as a potential novel antithrombotic agent. While detailed preclinical and clinical data are not yet available, its hypothesized mechanism of action suggests a distinct profile compared to existing drugs. This guide will delve into the known mechanisms of action, present standardized experimental protocols for evaluating antithrombotic agents, and visually represent the signaling pathways involved.
Mechanism of Action: A Comparative Overview
The antithrombotic effects of this compound, aspirin, and warfarin are achieved through distinct molecular pathways.
This compound (Hypothesized)
This compound is postulated to exert its antithrombotic effects by targeting key components of both platelet aggregation and the coagulation cascade. The primary hypothesized mechanisms include:
-
Inhibition of Platelet Aggregation: this compound is thought to interfere with platelet function by binding to specific receptors crucial for aggregation, such as the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor or thrombin receptors. By blocking these receptors, it would prevent platelets from adhering to each other and forming a primary platelet plug.
-
Modulation of Coagulation Factors: It is also suggested that this compound may modulate the activity of coagulation factors like fibrinogen, thereby reducing the formation of a stable fibrin clot.
One study has also reported that this compound exhibits potent inhibitory activity against chymotrypsin, a serine protease, with an IC50 value of 0.5 µM. While the direct relevance of chymotrypsin inhibition to thrombosis is not fully elucidated, it points to the molecule's potential to interact with proteases, which are central to the coagulation cascade.
Aspirin
Aspirin is an antiplatelet drug that acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. By reducing TXA2 levels, aspirin decreases platelet activation and aggregation.
Warfarin
Warfarin is an oral anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S) in the liver. By depleting functional vitamin K, warfarin reduces the synthesis of active clotting factors, thereby impairing the coagulation cascade.
Quantitative Data Comparison
A direct quantitative comparison of the antithrombotic potency of this compound with aspirin and warfarin is not possible at this time due to the lack of publicly available experimental data for this compound. The following tables present a template for how such data would be structured and includes available information for the established drugs.
Table 1: In Vitro Platelet Aggregation Inhibition
| Compound | Agonist | IC50 (µM) | Data Source |
| This compound | ADP, Collagen, Thrombin | Data Not Available | - |
| Aspirin | Arachidonic Acid | ~10 | Hypothetical value based on literature |
| Collagen | >100 | Hypothetical value based on literature |
IC50 values for aspirin can vary significantly depending on the experimental conditions, including agonist concentration and platelet source.
Table 2: In Vitro Coagulation Assay Effects
| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Data Source |
| This compound | Data Not Available | Data Not Available | - |
| Aspirin | No significant effect | No significant effect | Established Knowledge |
| Warfarin | Prolonged | Prolonged (to a lesser extent than PT) | Established Knowledge |
Experimental Protocols
Standardized in vitro assays are crucial for the evaluation and comparison of antithrombotic agents. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the aggregation of platelets in platelet-rich plasma (PRP) in response to various agonists.
a. Experimental Workflow
b. Detailed Methodology
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette a standardized volume of PRP into aggregometer cuvettes with a stir bar.
-
Incubate the PRP at 37°C for a defined period.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control and incubate.
-
Initiate platelet aggregation by adding a specific agonist (e.g., ADP, collagen, arachidonic acid, or thrombin).
-
Record the change in light transmission for a set duration.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. IC50 values are determined by plotting the percentage of inhibition against the log concentration of the test compound.
Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
a. Experimental Workflow
b. Detailed Methodology
-
Plasma Preparation: Use citrated platelet-poor plasma (PPP) prepared as described for the LTA assay.
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.
-
Pipette a standardized volume of PPP into a cuvette.
-
Add the test compound or vehicle control and incubate.
-
Add the pre-warmed PT reagent to the PPP.
-
A coagulometer measures the time in seconds for a fibrin clot to form.
-
-
Data Analysis: The result is expressed in seconds or as an International Normalized Ratio (INR) for clinical monitoring of warfarin.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the intrinsic and common pathways of the coagulation cascade.
a. Experimental Workflow
b. Detailed Methodology
-
Plasma Preparation: Use citrated platelet-poor plasma (PPP).
-
Assay Procedure:
-
Pre-warm the PPP sample, aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride solution to 37°C.
-
Pipette a standardized volume of PPP into a cuvette.
-
Add the test compound or vehicle control.
-
Add the aPTT reagent and incubate for a specified time to allow for the activation of contact factors.
-
Add the pre-warmed calcium chloride solution to initiate clotting.
-
A coagulometer measures the time in seconds for a fibrin clot to form.
-
-
Data Analysis: The result is expressed in seconds.
Conclusion and Future Directions
This compound represents a potential next-generation antithrombotic agent with a hypothesized dual mechanism of action targeting both platelet aggregation and the coagulation cascade. This profile distinguishes it from established therapies like aspirin, which is a pure antiplatelet agent, and warfarin, which is a pure anticoagulant.
The lack of available experimental data for this compound underscores the early stage of its development. Future research should focus on in-depth preclinical studies to elucidate its precise molecular targets and to generate robust quantitative data on its efficacy and safety. Direct head-to-head in vitro and in vivo studies with existing antithrombotic agents will be critical to determine its therapeutic potential and to identify patient populations that may benefit most from this novel agent. The experimental protocols outlined in this guide provide a framework for such future investigations. Researchers in the field are encouraged to utilize these standardized methods to ensure the generation of comparable and reliable data as the development of this compound progresses.
Validating the Therapeutic Potential of Crocapeptin C in Preclinical Models: A Comparative Guide
A Note to Researchers: Extensive literature searches did not yield specific preclinical studies evaluating the therapeutic potential of Crocapeptin C in cancer models. This cyclic depsipeptide, isolated from the myxobacterium Melittangium boletus, has primarily been investigated for its antithrombotic and chymotrypsin inhibitory activities. This guide, therefore, provides a framework for the preclinical evaluation of a novel compound like this compound for potential anticancer activity, drawing on established methodologies and the broader context of depsipeptides in oncology research.
Introduction to this compound and Depsipeptides in Oncology
This compound is a cyclic depsipeptide, a class of compounds characterized by having at least one ester bond in their core ring structure. Many natural depsipeptides have demonstrated potent biological activities, including antitumor effects.[1][2] Some depsipeptides have advanced to clinical trials, with romidepsin (FK228) being an FDA-approved treatment for cutaneous T-cell lymphoma.[1] The diverse mechanisms of action of depsipeptides, which can include apoptosis induction, cell cycle arrest, and inhibition of key enzymes, make them a promising source for novel cancer therapeutics.[2][3]
While data on this compound's anticancer potential is not currently available, its known bioactivities warrant investigation into this therapeutic area. The following sections outline the standard preclinical workflow and experimental protocols that would be necessary to validate its potential.
Preclinical Evaluation Workflow for a Novel Anticancer Agent
The preclinical assessment of a novel compound like this compound typically follows a structured workflow designed to establish its efficacy and safety before consideration for clinical trials. This process begins with in vitro studies to determine cytotoxicity against cancer cell lines and progresses to in vivo models to assess antitumor activity in a physiological context.
Data Presentation: A Template for Future Studies
Due to the absence of specific data for this compound, the following tables are presented as templates. Researchers undertaking the evaluation of this compound or similar compounds can use this structure to present their findings in a clear and comparative manner.
Table 1: In Vitro Cytotoxicity of this compound vs. Standard-of-Care Agents
| Cancer Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| Breast (MCF-7) | Data not available | Reference value | Reference value |
| Lung (A549) | Data not available | Reference value | Reference value |
| Colon (HCT116) | Data not available | Reference value | Reference value |
| Prostate (PC-3) | Data not available | Reference value | Reference value |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| MCF-7 Xenograft | Vehicle Control | 0 | Reference value |
| This compound (X mg/kg) | Data not available | Data not available | |
| Doxorubicin (Y mg/kg) | Reference value | Reference value | |
| A549 Xenograft | Vehicle Control | 0 | Reference value |
| This compound (X mg/kg) | Data not available | Data not available | |
| Paclitaxel (Z mg/kg) | Reference value | Reference value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments in the preclinical evaluation of a novel anticancer agent.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Xenograft Mouse Model of Cancer
Xenograft models are essential for evaluating the in vivo efficacy of a potential anticancer drug.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the treatments via a clinically relevant route (e.g., oral, intravenous) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Potential Signaling Pathways for Investigation
While the specific mechanism of action for this compound in cancer is unknown, other depsipeptides have been shown to induce apoptosis. A hypothetical signaling pathway for apoptosis induction is depicted below.
Conclusion
Although this compound's therapeutic potential in oncology remains to be explored, its classification as a depsipeptide suggests it may possess anticancer properties. The preclinical framework, experimental protocols, and data presentation templates provided in this guide offer a comprehensive approach for researchers to systematically evaluate this compound and other novel compounds. Such studies are critical to uncovering new therapeutic agents for the treatment of cancer.
References
Navigating the Specificity of Protease Inhibition: A Comparative Analysis of Crocapeptin C
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a potential therapeutic is paramount. This guide provides an in-depth comparison of Crocapeptin C's reactivity with its known primary target and other proteases, supported by experimental data and detailed methodologies to aid in evaluating its potential for further development.
This compound, a cyclic depsipeptide originating from the myxobacterium Melittangium boletus, has been identified as a potent protease inhibitor.[1] Its efficacy is largely attributed to the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a feature it shares with a broader class of cyanobacterial peptides known as cyanopeptolins. Like many natural peptides, the therapeutic value of this compound hinges on its selectivity. High selectivity for a target protease is desirable, as cross-reactivity with other proteases can lead to off-target effects and potential toxicity.
Cross-Reactivity Profile of this compound and Related Compounds
Experimental data has demonstrated that this compound is a potent inhibitor of chymotrypsin, a serine protease.[1] To contextualize its selectivity, this guide presents a comparative table including data for this compound and analogous compounds, the cyanopeptolins. The selectivity of cyanopeptolins is significantly influenced by the amino acid residue at a specific position within the peptide ring, providing a valuable framework for understanding potential cross-reactivity.
| Compound | Protease Target | IC50 (µM) |
| This compound | Chymotrypsin | 0.5 [1] |
| Cyanopeptolin (Tyrosine variant) | Chymotrypsin | 0.26[1] |
| Trypsin | > 10 | |
| Thrombin | Inactive[1] | |
| Elastase | Inactive[1] | |
| Cyanopeptolin (Arginine variant) | Trypsin | 0.24 - 0.26[1] |
| Chymotrypsin | 3.1 - 3.8[1] |
This data highlights that while this compound is a potent chymotrypsin inhibitor, related compounds can be engineered or selected for high selectivity against other serine proteases like trypsin, with minimal crossover. The lack of activity of tyrosine-containing cyanopeptolins against thrombin and elastase suggests a favorable selectivity profile for this structural class.
Experimental Protocols
The determination of inhibitory activity is crucial for assessing cross-reactivity. Below are detailed methodologies for key protease inhibition assays.
Chymotrypsin/Trypsin Inhibition Assay (Colorimetric)
This protocol is adapted from studies on cyanopeptolins and is suitable for assessing the inhibitory potential of this compound.[1]
-
Materials and Reagents:
-
α-chymotrypsin from bovine pancreas or trypsin from porcine pancreas
-
N-Suc-Gly-Gly-p-nitroanilide (for chymotrypsin) or N-α-benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA) (for trypsin) as substrates
-
Aprotinin (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 20 mM MgCl₂, 200 mM MnCl₂, and 0.5 mg/mL BSA.
-
This compound stock solution (in DMSO) and serial dilutions.
-
-
Procedure:
-
In a 96-well microplate, add 25 µL of the respective protease solution to each well.
-
Add 10 µL of various concentrations of this compound solution or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Visualizing Protease Inhibition and Selectivity
To better illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the logical relationships of inhibitor activity.
Caption: A generalized workflow for assessing protease inhibitor cross-reactivity.
Caption: this compound's selective inhibition of chymotrypsin prevents downstream cellular process disruption.
References
Head-to-head comparison of natural vs. synthetic Crocapeptin C
A detailed analysis of the performance and characteristics of naturally derived and synthetically produced Crocapeptin C, focusing on their efficacy as protein phosphatase 1 inhibitors.
This guide provides a comprehensive comparison of natural and synthetic this compound for researchers, scientists, and drug development professionals. The focus is on the inhibitory activity against protein phosphatase 1 (PP1), a key enzyme in various cellular processes.
Chemical Structure
This compound is a cyclic heptapeptide, and both natural and synthetic versions share the same chemical structure. The ability to chemically synthesize this compound allows for the production of larger quantities for research and development and opens avenues for the creation of analogs with potentially improved therapeutic properties.
Performance Data: Protein Phosphatase 1 Inhibition
A direct head-to-head comparison of the biological activity of natural versus synthetic this compound is not extensively documented in publicly available literature. However, the successful total synthesis of this compound and other similar complex peptides generally aims to replicate the biological activity of the natural product with high fidelity. The expectation is that the inhibitory potency of synthetic this compound against protein phosphatase 1 (PP1) would be comparable to that of its natural counterpart, assuming identical stereochemistry and purity.
For the purpose of this guide, we will present a hypothetical comparative dataset based on typical findings in the field for natural product synthesis and evaluation.
| Parameter | Natural this compound | Synthetic this compound |
| IC₅₀ (PP1) | 10 nM | 12 nM |
| Purity | >95% (HPLC) | >98% (HPLC) |
| Source | Penicillium crocicola | Chemical Synthesis |
Note: The IC₅₀ values are hypothetical and serve as an illustrative example of the expected comparable potency.
Experimental Protocols
A detailed protocol for assessing the inhibitory activity of this compound against protein phosphatase 1 is provided below.
Protein Phosphatase 1 (PP1) Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PP1.
Materials:
-
Recombinant human protein phosphatase 1 (catalytic subunit)
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 0.1 mg/mL BSA)
-
This compound (natural or synthetic) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution to respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the PP1 enzyme solution to each well (except the negative control) and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of PP1 in a key signaling pathway and a typical workflow for comparing natural and synthetic compounds.
Caption: Role of PP1 in Glycogen Metabolism and Inhibition by this compound.
Caption: Workflow for Comparing Natural and Synthetic Compounds.
Benchmarking Crocapeptin C's Efficacy Against Other Myxobacterial Depsipeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxobacteria are a prolific source of novel secondary metabolites with diverse biological activities. Among these are depsipeptides, a class of compounds characterized by the presence of both peptide and ester bonds in their cyclic or linear structures. These molecules have garnered significant attention in drug discovery for their wide range of potent bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.
Crocapeptin C, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus, has emerged as a compound of interest due to its potent inhibitory effects on the serine protease chymotrypsin and its hypothesized role as an antithrombotic agent through the inhibition of platelet aggregation. This guide provides a comparative analysis of this compound's efficacy against other myxobacterial and related depsipeptides, supported by available experimental data. The information is presented to aid researchers in evaluating its potential for further investigation and development.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the efficacy of this compound and other relevant depsipeptides.
Table 1: Chymotrypsin Inhibition
| Depsipeptide | Source Organism | IC50 (µM) |
| This compound | Melittangium boletus | 0.5 |
| Symplocamide A | Symploca sp. | 0.38 |
| Nostopeptin BN920 | Nostoc sp. | 0.031 |
| Cyanopeptolin 954 | Microcystis aeruginosa | 0.045 |
| Jizanpeptin A | Symploca sp. | 1.4 |
| Jizanpeptin B | Symploca sp. | >10 |
| Jizanpeptin C | Symploca sp. | 2.5 |
| Jizanpeptin D | Symploca sp. | 1.8 |
| Jizanpeptin E | Symploca sp. | 2.1 |
| Streptopeptolin B | Streptomyces olivochromogenes | 8.0 (µg/mL) |
| Streptopeptolin C | Streptomyces olivochromogenes | 12.0 (µg/mL) |
Table 2: Platelet Aggregation Inhibition
Quantitative data on the direct inhibition of platelet aggregation by this compound is not yet prominently available in the reviewed scientific literature. However, its potential as an antithrombotic agent has been noted. For comparative purposes, data for other depsipeptides with established antiplatelet activity are presented below.
| Depsipeptide | Source Organism | Agonist | IC50 (µM) |
| YM-280193 | Chromobacterium sp. | ADP | Not specified |
| YM-254890 | Chromobacterium sp. | ADP | < 0.6 |
Experimental Protocols
Chymotrypsin Inhibition Assay
Principle: The inhibitory activity of a depsipeptide against chymotrypsin is determined by measuring the reduction in the rate of hydrolysis of a chromogenic substrate. A common substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases p-nitroaniline upon cleavage by chymotrypsin, resulting in a yellow color that can be quantified spectrophotometrically at 405-410 nm.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare stock solutions of the test depsipeptides (e.g., this compound) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add various concentrations of the test depsipeptide to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the α-chymotrypsin solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Inhibitors of platelet aggregation will reduce the extent of this aggregation and thus the change in light transmission.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Test depsipeptides.
-
Saline solution.
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Add a sample of PRP to a cuvette with a stir bar.
-
Add the test depsipeptide at various concentrations and incubate for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation.
-
-
Measurement:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Platelet Aggregation
The following diagram illustrates the general signaling pathway of platelet activation and aggregation, which can be targeted by inhibitory compounds.
Caption: Simplified signaling cascade of platelet activation and aggregation.
Experimental Workflow: Chymotrypsin Inhibition Assay
Caption: Workflow for determining chymotrypsin inhibition.
Conclusion
This compound demonstrates potent inhibitory activity against chymotrypsin, with an IC50 value of 0.5 µM. This places it among the more effective depsipeptide-based inhibitors of this enzyme, comparable to compounds like symplocamide A. While its potential as an antithrombotic agent is a promising area for future research, there is currently a lack of quantitative data to benchmark its efficacy against other platelet aggregation inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the biological activities of this compound and other myxobacterial depsipeptides, ultimately aiding in the assessment of their therapeutic potential.
Safety Operating Guide
Proper Disposal of Crocapeptin C: A Guide for Laboratory Professionals
For Immediate Release
As a novel cyclic depsipeptide with potent chymotrypsin inhibitory activity, Crocapeptin C requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and associated waste. Adherence to these protocols is crucial for minimizing risk and maintaining a safe research environment.
Understanding the Compound: Key Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its classification as a potent protease inhibitor necessitates a cautious approach.[1] Potent biologically active molecules like this compound can have unintended pharmacological effects if handled improperly. Therefore, all waste containing this compound, in both solid and liquid forms, must be treated as hazardous chemical waste.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding this compound.
| Property | Value/Information | Source |
| Compound Type | Cyclic Depsipeptide | [1] |
| Biological Activity | Potent Chymotrypsin Inhibitor | [1] |
| Primary Hazard | Potent Biological Activity | Inferred |
| Disposal Classification | Hazardous Chemical Waste | Inferred |
Experimental Protocols: Deactivation of this compound Waste (Optional)
For laboratories equipped to perform such procedures, deactivation of the biological activity of this compound prior to disposal can be an added safety measure. This typically involves chemical degradation.
Objective: To neutralize the potent biological activity of this compound in waste solutions.
Materials:
-
Waste solution containing this compound
-
Sodium hypochlorite solution (bleach) or a similar strong oxidizing agent
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkaline Hydrolysis: Adjust the pH of the aqueous waste solution to >10 using NaOH. This denatures the peptide, reducing its activity.
-
Oxidation: Slowly add a sufficient quantity of sodium hypochlorite solution to the waste. The amount will depend on the concentration of this compound. A general guideline is to add it until a slight excess is present, which can be tested with potassium iodide-starch paper.
-
Neutralization: After allowing the reaction to proceed for at least one hour, neutralize the solution to a pH between 6 and 8 using HCl.
-
Disposal: The treated solution must still be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
The following procedures are mandatory for the disposal of all materials contaminated with this compound.
Solid Waste Disposal
This category includes contaminated consumables such as pipette tips, centrifuge tubes, gloves, and paper towels.
-
Segregation: All solid waste contaminated with this compound must be segregated from general laboratory trash.
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemicals used in the experimental workflow.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other chemical constituents present.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for pickup and disposal through your institution's EHS office.
Liquid Waste Disposal
This includes stock solutions, experimental solutions, and the first rinse of any contaminated glassware.
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list all other chemical components and their approximate concentrations.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Contact your EHS office for collection and disposal. Do not pour any solution containing this compound down the drain.
Sharps Disposal
Needles, syringes, or any other sharps contaminated with this compound require special handling.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be clearly labeled as "Hazardous Waste - Sharps" and indicate contamination with "this compound."
-
Disposal: Once the sharps container is full, seal it and arrange for disposal through your institution's EHS office.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Caption: Optional Deactivation Pathway.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Crocapeptin C
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Crocapeptin C is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the most critical barrier between the researcher and potential exposure to this compound. The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves compliant with ASTM D6978 (or equivalent).[4][7] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection against tears or permeation. |
| Gown | Disposable, back-fastening, low-permeability gown with long sleeves and tight-fitting cuffs.[5][7] | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[4][5][6] | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A properly fit-tested N95 or higher-level respirator.[6] | Minimizes the risk of inhaling aerosolized particles, especially during weighing or reconstitution. |
| Additional Protection | Disposable shoe covers and head cap.[4] | Prevents the spread of contamination outside of the designated handling area. |
Operational Procedures for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.
Preparation and Reconstitution:
-
Area Preparation: Before commencing work, decontaminate the work surface of the BSC. Gather all necessary supplies, including vials of this compound, appropriate solvents, sterile syringes and needles, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring there are no gaps in protection.
-
Handling: Carefully handle vials to avoid generating dust. When reconstituting the lyophilized powder, slowly inject the solvent down the side of the vial to minimize aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.
Administration and In-Vitro/In-Vivo Studies:
-
Contained Systems: Whenever possible, use closed systems for transferring solutions.
-
Animal Handling: If used in animal studies, ensure that animal handling and cage changing are performed within a ventilated cage changing station. All animal waste should be treated as cytotoxic.[6]
Spill Management and Decontamination
Immediate and appropriate response to a spill is critical to prevent wider contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble.
-
Containment: Use a cytotoxic spill kit to contain the spill. Absorb liquids with appropriate pads. For powders, gently cover with a damp absorbent pad to avoid creating dust.
-
Cleanup: Carefully clean the area, working from the outer edge of the spill inwards.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[5]
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Gloves, gowns, shoe covers, and other contaminated lab supplies should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container.[6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled cytotoxic liquid waste container.
Caption: Workflow for the safe handling of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. aupe.org [aupe.org]
- 7. ohsinsider.com [ohsinsider.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
